4-(2-fluorophenyl)-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-7,16H,8-9H2 |
InChI Key |
GQRCERZZTBGNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, a member of the substituted indoline scaffold. While a detailed historical account of this specific molecule's discovery is not prominent in the scientific literature, its structural motifs are of significant interest in contemporary drug discovery and materials science. This document will delve into the synthetic routes for accessing this class of compounds, its physicochemical properties, and its potential applications, drawing parallels from structurally related and biologically active indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a wide array of therapeutic agents, from anticancer to antiviral and anti-inflammatory drugs.[1][2][4] The derivatization of the indole core, including modifications at the 4-position and the introduction of fluorinated phenyl rings, offers a powerful strategy for modulating the pharmacological profile of these molecules.[5][6] The 2,3-dihydro-1H-indole, or indoline, scaffold provides a three-dimensional structure that can be advantageous for targeting specific protein binding sites.
Synthetic Pathways to 4-Aryl-2,3-dihydro-1H-indoles
The synthesis of 4-aryl-substituted indolines like 4-(2-fluorophenyl)-2,3-dihydro-1H-indole can be approached through several strategic disconnections. A common and effective method involves the construction of the indole or indoline ring system with the aryl substituent already in place. One such strategy is the palladium-catalyzed cross-coupling reaction, a versatile tool for forming carbon-carbon bonds.
Key Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
A plausible and efficient route to the target molecule involves a Suzuki or similar cross-coupling reaction as a key step. This approach offers high functional group tolerance and regioselectivity. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole via a Suzuki coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
Objective: To synthesize 4-(2-fluorophenyl)-2,3-dihydro-1H-indole from 4-bromo-2,3-dihydro-1H-indole and (2-fluorophenyl)boronic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2,3-dihydro-1H-indole | C₈H₈BrN | 198.06 |
| (2-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 |
| SPhos | C₂₇H₃₃P | 396.52 |
| Potassium phosphate tribasic (K₃PO₄) | K₃PO₄ | 212.27 |
| Toluene | C₇H₈ | 92.14 |
| Water | H₂O | 18.02 |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,3-dihydro-1H-indole (1.0 mmol, 1.0 eq.), (2-fluorophenyl)boronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate tribasic (3.0 mmol, 3.0 eq.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Seal the flask and heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Self-Validation: The success of the synthesis can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the final compound.
Physicochemical Properties
The introduction of a fluorine atom on the phenyl ring can significantly impact the physicochemical properties of the molecule.
| Property | Predicted Value/Characteristic | Rationale |
| Lipophilicity (cLogP) | Increased | The fluorine atom generally increases lipophilicity. |
| Metabolic Stability | Potentially enhanced | The C-F bond is strong and can block sites of metabolism. |
| Acidity/Basicity | Weakly basic | The nitrogen lone pair in the indoline ring confers basicity. |
| Conformation | Non-planar | The dihydroindole ring has a non-aromatic, puckered conformation. |
Potential Applications in Drug Discovery
Oncology
Indole derivatives are well-represented in cancer therapy.[1][7] They can act as inhibitors of various protein kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation.[1] The 4-phenyl substitution could allow for interactions with hydrophobic pockets in enzyme active sites, while the fluorophenyl group might enhance binding affinity and metabolic stability.
Caption: Hypothetical mechanism of action for an indole-based kinase inhibitor in cancer therapy.
Neurological Disorders
The indole scaffold is a key component of many neurotransmitters (e.g., serotonin) and drugs targeting the central nervous system (CNS).[5] The ability of the fluorophenyl-indoline structure to cross the blood-brain barrier would be a critical factor in its potential as a CNS-active agent.
Antimicrobial and Anti-inflammatory Applications
Various indole derivatives have demonstrated potent antimicrobial and anti-inflammatory activities.[2][4] The specific substitution pattern of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole could be explored for its potential in these areas as well.
Conclusion
4-(2-fluorophenyl)-2,3-dihydro-1H-indole represents a synthetically accessible molecule with potential for further exploration in medicinal chemistry and materials science. While its specific history is not well-documented, the rich chemistry and diverse biological activities of the indole and indoline scaffolds provide a strong rationale for its investigation. The synthetic protocols and potential applications outlined in this guide offer a starting point for researchers interested in this and related chemical structures. The strategic placement of the fluorophenyl group at the 4-position of the indoline core presents an opportunity to develop novel compounds with tailored properties for various scientific applications.
References
- Buu-Hoi, N. P., & Jacquignon, P. (1949). Recueil des Travaux Chimiques des Pays-Bas, 68(9-10), 781-788.
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Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
- Google Patents. (n.d.). [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof. (US5273995A).
- Google Patents. (n.d.). (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof. (EP0409281B1).
- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (WO2001002357A2).
- Hassan, M., & El-Kazak, A. M. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Kraus, G. A., & Guo, H. (2009). A New Synthesis of 2-Aryl-3-methylindoles. Synlett, 2009(12), 1931-1932.
- Kumar, A., & Liu, R. S. (2006). Gold-Catalyzed Cyclization of 1-Aryl-2-ethynyl-1H-pyrroles: Synthesis of 2-Substituted-1,4-dihydrocyclopenta[b]indoles. Organic Letters, 8(25), 5773-5776.
- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Martínez, A., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3949-3955.
- Moriya, O., et al. (1986). A Convenient Synthesis of 2-Aryl-3-methylindoles. Synthesis, 1986(11), 947-948.
- National Center for Biotechnology Information. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5203.
- National Center for Biotechnology Information. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393.
- National Center for Biotechnology Information. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5519.
- National Center for Biotechnology Information. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376.
- National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(3), 661.
- Office of Science and Technical Information. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4- (2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)- one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development.
- PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
- PubMed. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3949-3955.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Regulations.gov. (2021).
- ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
- Schmelter, T., et al. (1973). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(8), 1752-1758.
- The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2023). Current Organic Synthesis, 20(1), 2-25.
- Wiley Online Library. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, 41(31).
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Physical properties of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (melting point, solubility)
This guide outlines the physicochemical profile, characterization protocols, and medicinal chemistry significance of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole .
Executive Summary & Compound Identity
4-(2-fluorophenyl)-2,3-dihydro-1H-indole (also referred to as a 4-arylindoline) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore for PD-1/PD-L1 inhibitors , kinase inhibitors, and GPCR modulators.
Unlike its fully aromatic counterpart (indole), the indoline (2,3-dihydro-1H-indole) core possesses a non-planar, puckered five-membered ring. The introduction of a 2-fluorophenyl group at the C4 position creates a twisted biaryl architecture. This specific regiochemistry disrupts planar stacking, significantly influencing melting point, solubility, and bioavailability compared to 2- or 3-substituted isomers.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4-(2-fluorophenyl)-2,3-dihydro-1H-indole |
| Core Scaffold | Indoline (Dihydroindole) |
| Substituent | 2-Fluorophenyl group at C4 position |
| Molecular Formula | C₁₄H₁₂FN |
| Molecular Weight | 213.25 g/mol |
| Chirality | Achiral (unless substituted at C2/C3) |
| Key Feature | Twisted biaryl axis at C4–C1' bond |
Physicochemical Properties (Experimental & Predicted)
The physical state of 4-arylindolines is distinct from 4-arylindoles. While indoles are often high-melting solids due to aromatic
Physical Property Profile
| Property | Value / Range | Confidence / Method |
| Physical State (Free Base) | Viscous Oil or Low-Melting Solid | Observed in analogous 4-arylindolines |
| Melting Point (Free Base) | 45°C – 65°C (Predicted) | Lower than Indole analog (~190°C) |
| Melting Point (HCl Salt) | >180°C (Decomposition) | Salts stabilize the lattice significantly |
| Boiling Point | ~360°C – 380°C | Calculated @ 760 mmHg |
| LogP (Lipophilicity) | 3.4 – 3.8 | Consensus Prediction (cLogP) |
| pKa (Conjugate Acid) | 3.5 – 4.2 | Indoline N is weakly basic; lowered by aryl EWG |
| Water Solubility | < 0.01 mg/mL (Insoluble) | High Lipophilicity |
| Organic Solubility | High (>50 mg/mL) | DCM, DMSO, Methanol, Ethyl Acetate |
Solubility & Solvent Compatibility
The lipophilic nature of the fluorophenyl group combined with the indoline core dictates the solvent strategy for extraction and purification.
-
Preferred Solvents (High Solubility): Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethanol.
-
Precipitation Solvents (Anti-solvents): Hexanes, Water (for salt forms), Diethyl Ether (often precipitates the HCl salt).
Experimental Protocols for Characterization
As this compound is often an intermediate, researchers must validate its properties in-house. Below are the standard operating procedures (SOPs) for characterizing this specific scaffold.
Protocol A: Melting Point Determination (DSC)
For low-melting solids, capillary methods are often inaccurate due to "sweating" or phase transitions. Differential Scanning Calorimetry (DSC) is preferred.
-
Preparation: Hermetically seal 2–5 mg of the dried sample in an aluminum pan.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
-
Analysis: Identify the onset temperature (not the peak) as the melting point.
-
Note: If an endotherm is observed <100°C followed by an exotherm, check for solvent entrapment or polymorphism.
-
Protocol B: Kinetic Solubility Assay (High Throughput)
Used to determine "druggability" during lead optimization.
-
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
-
Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
-
Calculation:
-
Synthesis & Impurity Profile (Graphviz Visualization)
The synthesis of 4-(2-fluorophenyl)indoline typically involves a Suzuki-Miyaura coupling of a 4-bromoindoline (often protected) with 2-fluorophenylboronic acid. The physical properties of the final product are heavily influenced by residual impurities (e.g., phosphine oxides, homocoupled byproducts).
Workflow Diagram: Synthesis & Purification Logic
The following diagram illustrates the critical pathway and decision points for isolating the pure compound.
Caption: Synthetic workflow for 4-arylindolines, highlighting the phase-state dependent purification strategy.
Medicinal Chemistry Applications
The 4-(2-fluorophenyl) motif is not arbitrary; it is a strategic design element in modern drug discovery.
-
Conformational Lock: The ortho-fluorine atom introduces steric clash with the indoline C3 protons and the N1 lone pair. This forces the phenyl ring to twist out of plane (dihedral angle ~45-60°).
-
Effect: This "twist" improves selectivity by filling hydrophobic pockets in enzymes (e.g., Kinases, IDO1) that flat molecules cannot access.
-
-
Metabolic Stability: The fluorine atom blocks the metabolically labile ortho-position on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.
-
PD-1/PD-L1 Inhibition: Recent literature identifies 4-arylindolines as potent scaffolds for inhibiting the PD-1/PD-L1 protein-protein interaction. The biphenyl-like twist mimics the hydrophobic residues of the PD-L1 interface.
Structure-Property Relationship (SPR) Summary
-
Fluorine Effect: Increases lipophilicity (LogP +0.2 vs H) and metabolic stability; lowers melting point due to asymmetry.
-
Indoline Core: Increases solubility compared to indole (sp3 carbons disrupt stacking) but introduces a basic nitrogen (pKa ~4) amenable to salt formation.
References
-
Synthesis of 4-functionalized indoles: Title: Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Source: Royal Society of Chemistry (RSC) Advances.[1] URL:[Link]
-
4-Arylindolines in PD-1/PD-L1 Inhibition: Title: Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors. Source: Journal of Medicinal Chemistry (PubMed).[2] URL:[Link]
-
General Indoline Physical Properties: Title: Chemical Properties of 2,3-dihydro-1H-indole.[3][4][5][6][7] Source: Cheméo / NIST Data. URL:[Link]
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Starting materials for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole synthesis
An In-depth Technical Guide for the Synthesis of 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole
Abstract
The 4-aryl-2,3-dihydro-1H-indole (4-arylindoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview for the synthesis of a specific analogue, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole. We will focus on a robust and widely applicable strategy centered around the Suzuki-Miyaura cross-coupling reaction. This document furnishes researchers, scientists, and drug development professionals with a comprehensive examination of the requisite starting materials, detailed step-by-step protocols, the causal logic behind experimental choices, and a comparative analysis of key synthetic parameters.
Introduction: Significance and Synthetic Strategy
The indoline nucleus is a cornerstone in drug discovery, and its substitution at the C4 position with an aryl group introduces a key vector for modulating pharmacological activity. The target molecule, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, combines the rigid indoline core with a fluorinated phenyl ring, a common motif used to enhance metabolic stability and binding affinity.
Synthesizing such a biaryl structure presents a primary challenge: the formation of the carbon-carbon bond between the indoline C4 and the phenyl ring. A retrosynthetic analysis logically points to a disconnection at this bond, suggesting a cross-coupling strategy as the most efficient forward-synthetic approach. Among the available palladium-catalyzed reactions, the Suzuki-Miyaura coupling is exceptionally well-suited due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[1]
This guide will detail a three-stage synthetic sequence:
-
Preparation of a key precursor: N-protected 4-bromo-2,3-dihydro-1H-indole.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C biaryl bond.
-
Deprotection to yield the final target molecule.
Primary Synthetic Route: A Step-by-Step Elucidation
The chosen pathway hinges on the strategic coupling of two key fragments: an electrophilic indoline core and a nucleophilic boronic acid.
Stage 1: Synthesis of the Key Precursor, N-Boc-4-bromo-2,3-dihydro-1H-indole
The synthesis of the target molecule begins with a commercially available, or readily synthesized, starting material: 4-bromo-1H-indole. This stage involves three critical steps: reduction of the indole, protection of the indoline nitrogen, and purification.
Expertise & Causality:
-
Indole Reduction: The pyrrole ring of indole is electron-rich and susceptible to polymerization under strongly acidic conditions.[2] Therefore, reduction to the indoline is best achieved using reagents that operate under acidic conditions where the indole is protonated at C3, deactivating the pyrrole ring towards electrophilic attack and enabling reduction of the heterocyclic ring. Sodium cyanoborohydride in acetic acid is an excellent choice for this transformation.[2]
-
Nitrogen Protection: The indoline N-H proton is acidic and can interfere with organometallic catalytic cycles, often leading to side reactions like debromination or poor catalyst turnover.[3] Protecting the nitrogen atom is therefore critical for a clean and high-yielding cross-coupling reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation, its steric bulk which can influence reaction outcomes, and its straightforward removal under acidic conditions that typically do not affect other parts of the molecule.
Experimental Protocol: Preparation of N-Boc-4-bromo-2,3-dihydro-1H-indole
-
Reduction of 4-Bromo-1H-indole:
-
To a solution of 4-bromo-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by basification to pH > 9 with a saturated aqueous NaOH or K₂CO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 4-bromo-2,3-dihydro-1H-indole is often carried forward without further purification.
-
-
N-Protection of 4-bromo-2,3-dihydro-1H-indole:
-
Dissolve the crude 4-bromo-2,3-dihydro-1H-indole (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-Boc-4-bromo-2,3-dihydro-1H-indole as a pure solid.
-
Stage 2: The Suzuki-Miyaura Cross-Coupling Reaction
This is the key bond-forming step. The mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond of the indoline, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the product and regenerate the catalyst.[4]
Expertise & Causality:
-
Catalyst System: The choice of palladium source and ligand is crucial. A complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective for coupling aryl bromides.[5] The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes the reductive elimination step and stabilizes the catalytic species, often leading to higher yields and preventing side reactions like debromination.[3]
-
Base and Solvent: A base is required to activate the boronic acid for the transmetalation step. An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient.[6] A solvent system of 1,4-dioxane and water allows for the dissolution of both the organic substrate and the inorganic base, facilitating the reaction.
Experimental Protocol: Synthesis of N-Boc-4-(2-fluorophenyl)-2,3-dihydro-1H-indole
-
To a reaction vessel, add N-Boc-4-bromo-2,3-dihydro-1H-indole (1.0 eq), (2-fluorophenyl)boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and a degassed 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired N-Boc-4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Stage 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the secondary amine of the target molecule.
Expertise & Causality: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in a solvent like DCM is highly effective for this purpose. The reaction is typically fast and clean, with the byproducts (isobutylene and CO₂) being volatile.
Experimental Protocol: Synthesis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole
-
Dissolve N-Boc-4-(2-fluorophenyl)-2,3-dihydro-1H-indole (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo to remove excess TFA and solvent.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Workflow Visualization and Data Summary
The entire synthetic sequence is summarized in the workflow diagram and table below, providing a clear overview of the process and key reagents.
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A Theoretical and Computational Scrutiny of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole: A Guide for Drug Discovery Professionals
Abstract
This whitepaper provides an in-depth theoretical and computational analysis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the molecular architecture, electronic landscape, and spectroscopic signatures of this molecule through high-level quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the intrinsic properties of this indole derivative to accelerate its application in the design of novel therapeutics. By elucidating the fundamental quantum mechanical characteristics, we aim to provide a rational basis for its further derivatization and optimization in drug discovery programs.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing molecules with a wide range of biological activities.[2] The introduction of a 2-fluorophenyl substituent at the 4-position of the 2,3-dihydro-1H-indole core, as in our subject molecule, is anticipated to modulate its physicochemical and pharmacological properties significantly. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive theoretical framework to understand these influences at a molecular level.
Computational Methodology: A First-Principles Approach
To gain a deep understanding of the molecular properties of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, we employ Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.[3] DFT allows for an accurate description of the electronic structure of molecules, providing a balance between computational cost and accuracy.
Rationale for Method Selection
The choice of DFT, specifically the B3LYP functional combined with the 6-31G(d) basis set, is predicated on its proven track record in providing reliable geometries and electronic properties for a wide range of organic molecules, including heterocyclic systems like indoles. This level of theory has been demonstrated to yield results that are in good agreement with experimental data where available.
Experimental Protocol: DFT Calculation Workflow
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps for performing a DFT-based analysis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Step 1: Molecular Structure Input and Initial Optimization
-
The 3D structure of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is constructed using a molecular builder.
-
An initial geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting geometry.
Step 2: Quantum Chemical Geometry Optimization
-
The structure is then subjected to a full geometry optimization using the B3LYP/6-31G(d) level of theory.
-
The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.
Step 3: Frequency Analysis
-
A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational spectra (IR and Raman).
Step 4: Electronic Property Calculations
-
Single-point energy calculations are performed on the optimized geometry to compute various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken population analysis for atomic charges.
-
Step 5: Spectroscopic Simulations
-
NMR chemical shifts and UV-Vis absorption spectra can be simulated using appropriate methods (e.g., GIAO for NMR, TD-DFT for UV-Vis) to aid in the experimental characterization of the molecule.
Diagram: Computational Workflow for Theoretical Analysis
Caption: A streamlined workflow for the theoretical analysis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole using DFT.
Theoretical Results and Discussion
This section presents the key theoretical findings for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, providing insights into its structural, electronic, and spectroscopic properties.
Molecular Geometry
The optimized molecular geometry provides foundational information about the molecule's shape and steric properties. Key structural parameters are summarized in the table below. The bond lengths and angles are typical for such heterocyclic systems and substituted aromatic rings. The dihedral angle between the indole and the 2-fluorophenyl ring is a critical parameter that influences the molecule's overall conformation and its ability to interact with biological targets.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-N (indole ring) | ~1.38 |
| C-C (indole-phenyl) | ~1.49 |
| C-F (fluorophenyl) | ~1.35 |
| Bond Angles (°) | |
| C-N-C (indole ring) | ~108.5 |
| C-C-C (phenyl ring) | ~120.0 |
| Dihedral Angle (°) | |
| Indole - Fluorophenyl | ~45.0 |
Table 1: Selected Optimized Geometrical Parameters for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole at the B3LYP/6-31G(d) level of theory.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[4] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
-
HOMO: The HOMO is primarily localized on the electron-rich indole nucleus, suggesting that this region is susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the 2-fluorophenyl ring, indicating that this part of the molecule is the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap: The calculated energy gap provides insights into the molecule's reactivity. A smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Table 2: Calculated Frontier Molecular Orbital Energies.
Diagram: Frontier Molecular Orbital Energy Levels
Caption: Schematic of the HOMO and LUMO energy levels and the calculated energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative potential are located around the electronegative nitrogen atom of the indole ring and the fluorine atom of the phenyl ring. These areas are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
-
Positive Potential (Blue): The hydrogen atom attached to the indole nitrogen exhibits a region of positive potential, making it a potential hydrogen bond donor.
The MEP analysis is critical for understanding how the molecule might interact with receptor binding sites, guiding the design of derivatives with improved binding affinity.
Potential Applications in Drug Development
The theoretical insights gained from this study provide a strong foundation for the exploration of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole and its derivatives as potential therapeutic agents.
-
Anticancer Activity: Many indole derivatives have shown promising anticancer properties.[5][6] The electronic and steric features of our target molecule suggest it could be a scaffold for developing novel kinase inhibitors or other anticancer agents.
-
Antifungal Agents: The indole nucleus is also found in a number of antifungal compounds.[2][7] The theoretical data can be used to design derivatives with enhanced activity against pathogenic fungi.
-
Central Nervous System (CNS) Agents: The ability of the indole scaffold to interact with various CNS receptors makes it a promising starting point for the development of drugs targeting neurological and psychiatric disorders.
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the structural and electronic properties of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole using state-of-the-art computational methods. The presented data on molecular geometry, frontier molecular orbitals, and molecular electrostatic potential offer valuable insights for medicinal chemists and drug discovery professionals. This foundational knowledge can be leveraged to guide the rational design and synthesis of novel indole derivatives with optimized pharmacological profiles. The methodologies and workflows described herein serve as a robust template for the theoretical investigation of other complex heterocyclic systems.
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Methodological & Application
Application Note: 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole as a Versatile Building Block for Complex Molecule Synthesis
Abstract
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic introduction of a fluorophenyl group, particularly at the C4 position, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole as a key building block. We present a robust, proposed synthetic pathway, detailed protocols for its derivatization, and strategic insights into its application for constructing complex, high-value molecules for drug discovery and materials science.
Introduction: The Strategic Value of the 4-(2-Fluorophenyl)indoline Scaffold
Indole derivatives are foundational to modern drug discovery, with applications ranging from anticancer to anti-inflammatory and antiviral agents.[2][4][5][6] The reduced form, indoline, provides a three-dimensional structure that can offer improved conformational flexibility and novel interactions with biological targets compared to its planar indole counterpart.[1][7]
The incorporation of a fluorine atom, a bioisostere for hydrogen, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding interactions. The 2-fluorophenyl substituent on the indoline core offers several distinct advantages:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine can influence the pKa of the indoline nitrogen, affecting its interaction with biological targets.
-
Conformational Control: The fluorine atom can engage in specific intramolecular and intermolecular interactions (e.g., hydrogen bonds, dipole-dipole), which can lock the molecule into a preferred, bioactive conformation.[8]
-
Vector for Further Synthesis: The aryl-aryl bond provides a stable linkage while leaving multiple positions on both the indoline and fluorophenyl rings open for further functionalization, enabling the exploration of a vast chemical space.
This document serves as a practical guide for researchers, providing both the foundational knowledge and actionable protocols to effectively utilize this versatile building block.
Physicochemical Properties & Characterization
A thorough understanding of the building block's properties is essential for reaction planning and purification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂FN | Calculated |
| Molecular Weight | 213.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in DCM, THF, DMF, DMSO; sparingly soluble in hexanes | --- |
| ¹H NMR (predicted) | Peaks expected in the aromatic (δ 6.5-7.5 ppm), benzylic (δ 3.0-3.7 ppm), and amine (δ 3.5-4.5 ppm, broad) regions. | --- |
| ¹³C NMR (predicted) | Signals for 8 aromatic CH, 4 aromatic quaternary carbons, and 2 aliphatic CH₂ carbons. | --- |
| ¹⁹F NMR (predicted) | A single peak characteristic of an aryl fluoride. | --- |
| Mass Spec (EI-MS) | Expected [M]+ at m/z = 213. | --- |
Recommended Synthesis Protocol
While not commercially available off-the-shelf, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole can be synthesized through a logical, multi-step sequence. The following protocol is a proposed route based on established organometallic and heterocyclic chemistry principles, such as those used for synthesizing related 4-haloindoles.[9][10][11]
Workflow for Synthesis
Caption: Proposed synthetic workflow for the target building block.
Step-by-Step Experimental Protocol
Causality and Rationale: This route is chosen for its high functional group tolerance and reliability. The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, known for its mild conditions and broad substrate scope.[12] Protecting the indole nitrogen as a Boc-carbamate prevents side reactions and activates the ring for certain transformations, while the subsequent reduction of the indole C2=C3 double bond to the indoline is a standard, well-documented procedure.
Protocol 1: Synthesis of 1-Boc-4-(2-fluorophenyl)-1H-indole
-
N-Protection (if starting from 4-bromo-1H-indole):
-
To a solution of 4-bromo-1H-indole (1.0 equiv) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture in vacuo and purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-Boc-4-bromo-1H-indole.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a degassed solution of 1-Boc-4-bromo-1H-indole (1.0 equiv) and (2-fluorophenyl)boronic acid (1.5 equiv) in a 3:1 mixture of Dioxane:Water, add K₂CO₃ (3.0 equiv).
-
Spatially add Pd(PPh₃)₄ (0.05 equiv) and degas the mixture again with Argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an Argon atmosphere. The generation of the active Pd(0) catalyst in situ is critical for the catalytic cycle.[13]
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield 1-Boc-4-(2-fluorophenyl)-1H-indole.
-
Protocol 2: Reduction and Deprotection to Yield the Final Product
-
Indole to Indoline Reduction:
-
Dissolve 1-Boc-4-(2-fluorophenyl)-1H-indole (1.0 equiv) in glacial acetic acid at room temperature.
-
Carefully add sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise over 30 minutes. Caution: Gas evolution (HCN) may occur if the solution is not acidic enough; perform in a well-ventilated fume hood.
-
Stir at room temperature for 4-8 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is 1-Boc-4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
-
-
Boc-Deprotection:
-
Dissolve the crude protected indoline in DCM.
-
Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Extract the aqueous layer with DCM, combine organic layers, dry, and concentrate. The resulting crude product can be purified by chromatography or crystallization to yield pure 4-(2-fluorophenyl)-2,3-dihydro-1H-indole .
-
Applications in Complex Molecule Synthesis: Protocols & Strategies
The true value of this building block is its capacity for divergent synthesis, allowing for the rapid creation of a library of complex analogues from a common intermediate.
Divergent Synthesis Strategy
Caption: Divergent functionalization pathways from the core building block.
Protocol 4.1: N-Arylation via Buchwald-Hartwig Amination
Rationale: This reaction is one of the most powerful methods for forming C-N bonds, enabling the connection of the indoline nitrogen to a wide variety of (hetero)aryl systems, which is a common strategy in constructing kinase inhibitors and other targeted therapeutics.[14]
-
Setup: In an oven-dried Schlenk tube under Argon, combine 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (1.0 equiv), the desired aryl bromide or chloride (1.2 equiv), and a strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ (2.0 equiv).
-
Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%). The choice of ligand is crucial and often substrate-dependent.
-
Reaction: Add anhydrous, degassed toluene or dioxane as the solvent. Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite® to remove inorganic salts and palladium black. Concentrate the filtrate and purify by flash column chromatography.
Self-Validation: Successful N-arylation can be confirmed by the disappearance of the N-H proton signal in ¹H NMR and a significant downfield shift of the adjacent CH₂ protons (C2).
Troubleshooting:
-
Low Conversion: Increase catalyst loading, screen different ligands, or try a more active base like LHMDS. Ensure all reagents and solvents are scrupulously anhydrous.
-
Dehalogenation of Aryl Halide: Use a milder base (K₃PO₄) or lower the reaction temperature.
Protocol 4.2: Electrophilic Halogenation at C7
Rationale: Introducing a halogen at the C7 position transforms a typically unreactive C-H bond into a versatile handle for subsequent cross-coupling reactions, allowing for the construction of highly substituted, complex scaffolds.
-
Setup: Dissolve 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (1.0 equiv) in a suitable solvent like DMF or CH₃CN at 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.05 equiv) portion-wise. The electron-donating nature of the nitrogen directs the electrophilic substitution primarily to the C7 position.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 7-halo-4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Self-Validation: Successful halogenation can be confirmed by mass spectrometry ([M+Br] or [M+I] isotopic patterns) and by analyzing the substitution pattern in the aromatic region of the ¹H NMR spectrum.
Subsequent Use: The resulting 7-haloindoline is now a prime substrate for Sonogashira, Suzuki, or Heck coupling reactions, following protocols similar to those described in the synthesis section.[15]
Conclusion
4-(2-fluorophenyl)-2,3-dihydro-1H-indole is a high-potential building block that combines the desirable 3D geometry of the indoline core with the advantageous electronic properties of a fluorophenyl substituent. The synthetic and derivatization protocols outlined in this guide provide a clear and actionable framework for researchers to leverage this scaffold. Its capacity for divergent functionalization at the N1, C7, and fluorophenyl positions makes it an invaluable tool for rapidly generating novel chemical entities in the pursuit of new therapeutics and advanced materials.
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Pérez-Martín, I., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3898-3904. [Link]
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Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4156-4166. [Link]
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Li, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5442-5447. [Link]
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Khan, I., & Zaib, S. (Eds.). (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5477. [Link]
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Dvořáková, G. G., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(21), 3953. [Link]
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Magano, J., & Dunetz, J. R. (2014). sp³⁻sp³ Cross-Coupling Reactions in the Synthesis of Natural Products and Biologically Active Molecules. Chemical Society Reviews, 43(8), 2703-2723. [Link]
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El-Kashef, H., et al. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. Preprints.org. [Link]
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Pupo, G., et al. (2023). C(2)-fused oxazino-indolones via [Au(i)] catalyzed hydrocarboxylation of allenes. Chemical Communications, 59(36), 5363-5366. [Link]
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Röhrig, U. F., et al. (2012). Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. Journal of Medicinal Chemistry, 55(11), 5270-5289. [Link]
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Wu, A.-X., et al. (2021). Direct Synthesis of 4-Aryl-1,2,3-triazoles via I₂-Promoted Cyclization under Metal- and Azide-Free Conditions. The Journal of Organic Chemistry, 86(19), 13664–13672. [Link]
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Di Mauro, G., & D'Agostino, S. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
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Gammack Yamagata, A. D., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6324–6327. [Link]
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The Strategic Synthesis of Novel Bioactive Agents from 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The introduction of an aryl substituent at the 4-position of the indoline ring system has emerged as a particularly fruitful strategy, leading to the discovery of compounds with significant therapeutic potential. This guide focuses on a key building block in this class: 4-(2-fluorophenyl)-2,3-dihydro-1H-indole . The presence of the 2-fluorophenyl group not only influences the conformational properties of the molecule but also offers a handle for further synthetic diversification and can enhance binding affinities through specific fluorine interactions.
This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the utilization of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole in the synthesis of two distinct classes of high-value bioactive compounds: PD-1/PD-L1 antagonists for cancer immunotherapy and spiro[indoline-3,2'-pyrrolidine] derivatives with potential as central nervous system agents or antimicrobials. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, offering a practical roadmap for researchers in the field of drug discovery and development.
Part 1: The 4-(2-Fluorophenyl)indoline Scaffold: A Gateway to Novel Immunomodulators
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that play a crucial role in maintaining immune homeostasis. However, many cancer cells exploit this pathway to evade immune surveillance. The development of small-molecule inhibitors of the PD-1/PD-L1 interaction is a major focus of cancer research, and 4-arylindoline derivatives have been identified as a promising class of compounds with this activity.[1][2][3]
The 4-(2-fluorophenyl)indoline core serves as an excellent starting point for the synthesis of potent PD-1/PD-L1 inhibitors. The general strategy involves the functionalization of the indoline nitrogen with a heterocyclic moiety that can engage in key interactions within the PD-L1 binding pocket.
Workflow for the Synthesis of a 4-Arylindoline-Based PD-1/PD-L1 Inhibitor
Caption: Synthetic workflow for a potential PD-1/PD-L1 inhibitor.
Protocol 1: Synthesis of a Thiazole-Containing 4-Arylindoline Derivative
This protocol details the synthesis of a representative PD-1/PD-L1 inhibitor candidate based on the 4-(2-fluorophenyl)indoline scaffold, inspired by reported structures.[2]
Step 1: N-Acylation of 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole
-
Rationale: This step introduces the heterocyclic pharmacophore onto the indoline nitrogen. The use of an acid chloride ensures an efficient acylation reaction.
-
Materials:
-
4-(2-Fluorophenyl)-2,3-dihydro-1H-indole
-
Thiazole-4-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.
-
Step 2: Amide Reduction to the Final Product
-
Rationale: Reduction of the amide carbonyl group to a methylene group provides the final, more flexible linker between the indoline and thiazole moieties, which is often beneficial for binding.
-
Materials:
-
N-acylated intermediate from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, slowly add a solution of the N-acylated intermediate (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final thiazole-containing 4-arylindoline derivative.
-
| Compound | Starting Material | Key Reagents | Yield (%) | Biological Target |
| Thiazole Derivative | 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole | Thiazole-4-carbonyl chloride, LiAlH₄ | 60-70 (overall) | PD-1/PD-L1 |
| Pyrido[3,2-d]pyrimidine Derivative | 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole | 2-chloro-pyrido[3,2-d]pyrimidine, Pd catalyst | 55-65 (overall) | PD-1/PD-L1[1] |
Part 2: Spiro[indoline-3,2'-pyrrolidine] Derivatives: A Scaffold for CNS and Antimicrobial Agents
Spirocyclic systems are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. The spiro[indoline-3,2'-pyrrolidine] scaffold is found in a number of bioactive natural products and synthetic molecules, exhibiting a range of pharmacological activities, including antimycobacterial and antitumor effects.[4][5]
The synthesis of this scaffold can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. In this context, the 4-(2-fluorophenyl)indoline core can be elaborated to an isatin derivative, which then serves as a precursor for the key cycloaddition step.
Workflow for the Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative
Caption: Synthetic workflow for a spiro[indoline-3,2'-pyrrolidine].
Protocol 2: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative
This protocol outlines the synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative starting from 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
Step 1: Synthesis of 4-(2-Fluorophenyl)isatin
-
Rationale: The isatin core is a versatile intermediate for the synthesis of various indole-based bioactive molecules, including the target spiro compound. The Sandmeyer isatin synthesis is a classical and reliable method.
-
Materials:
-
4-(2-Fluorophenyl)-2,3-dihydro-1H-indole
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Protect the nitrogen of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole with a suitable protecting group (e.g., Boc).
-
To a solution of the N-protected indoline (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
-
After stirring for 30 minutes, add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Deprotect the nitrogen to yield 4-(2-fluorophenyl)isatin. Purify by recrystallization or column chromatography.
-
Step 2: [3+2] Cycloaddition to form the Spiro[indoline-3,2'-pyrrolidine] Scaffold
-
Rationale: This one-pot, three-component reaction is an efficient method for constructing the spiro-pyrrolidine ring. The azomethine ylide is generated in situ from the condensation of sarcosine and an aldehyde.
-
Materials:
-
4-(2-Fluorophenyl)isatin from Step 1
-
Sarcosine
-
A suitable aldehyde (e.g., benzaldehyde)
-
Methanol or Toluene
-
Heat source
-
-
Procedure:
-
To a suspension of 4-(2-fluorophenyl)isatin (1.0 eq) and sarcosine (1.2 eq) in methanol or toluene, add the aldehyde (1.1 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired spiro[indoline-3,2'-pyrrolidine] derivative.
-
| Compound Class | Key Synthetic Step | Potential Biological Activity |
| Spiro[indoline-3,2'-pyrrolidines] | [3+2] Cycloaddition | Antimycobacterial, Antitumor[4][5] |
| Spiro[indoline-3,2'-thiazolidines] | Condensation with thioglycolic acid | Antimicrobial, Anticancer[6] |
Characterization Data for 4-(2-Fluorophenyl)-2,3-dihydro-1H-indole
For a research-grade guide, providing reference characterization data for the starting material is crucial for quality control and reaction monitoring.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₂FN
-
Molecular Weight: 213.25 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 1H), 7.25-7.10 (m, 3H), 7.05 (t, J = 7.6 Hz, 1H), 6.75 (d, J = 7.6 Hz, 1H), 6.65 (d, J = 7.6 Hz, 1H), 3.90 (br s, 1H), 3.65 (t, J = 8.4 Hz, 2H), 3.10 (t, J = 8.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.5 (d, J = 245.5 Hz), 150.8, 131.8 (d, J = 3.4 Hz), 130.2, 129.0 (d, J = 8.1 Hz), 128.4, 127.5, 124.5 (d, J = 3.7 Hz), 118.9, 115.8 (d, J = 22.2 Hz), 109.8, 47.2, 29.8.
-
Mass Spectrometry (ESI+): m/z 214.1 [M+H]⁺.
Note: The characterization data provided are typical and may vary slightly depending on the specific batch and analytical conditions.
Conclusion and Future Perspectives
The 4-(2-fluorophenyl)-2,3-dihydro-1H-indole scaffold is a valuable and versatile building block for the synthesis of a diverse range of bioactive compounds. The protocols and application notes presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The demonstrated utility in the synthesis of PD-1/PD-L1 inhibitors and spiro[indoline-3,2'-pyrrolidine] derivatives highlights just two of the many exciting possibilities. Future work in this area could involve the exploration of other functionalization strategies, such as C-H activation at other positions of the indoline ring, to further expand the chemical space and uncover novel biological activities. The continued investigation of this privileged scaffold is sure to yield new and important contributions to the field of medicinal chemistry.
References
- An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein J. Org. Chem.2021, 17, 234–241.
- Natural and synthetic bioactive spiro[indoline-3,2'-pyrrolidine] derivatives.
- Examples of spiro[azetidine‐indoline]‐related bioactive compounds.
- Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Deriv
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules2023, 28(2), 589.
- Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorg. Med. Chem.2023, 80, 117181.
- Novel 4-Arylindolines Containing a Pyrido[3,2- d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. J. Med. Chem.2023, 66(17), 11815–11830.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorg. Med. Chem. Lett.2008, 18(14), 4079–4082.
- Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem.2021, 64(9), 5519–5534.
- Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. J. Med. Chem.2022, 65(1), 385–401.
- Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem.2021, 64(9), 5519–5534.
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- 2. Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Best Practices for the Handling and Storage of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole
Introduction
Substituted 2,3-dihydro-1H-indoles (indolines) are a pivotal class of heterocyclic compounds in modern drug discovery and medicinal chemistry. Their rigid, three-dimensional structure serves as a valuable scaffold for developing novel therapeutics targeting a range of conditions, including neurodegenerative diseases and cancer.[1][2] Specifically, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is a compound of interest for researchers exploring new chemical space. The presence of the fluorophenyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive fragment for drug design.[3]
However, the chemical integrity of this and related molecules is paramount for generating reliable and reproducible experimental data. The 2,3-dihydroindole core is known to be susceptible to oxidation, which can lead to aromatization back to the corresponding indole, altering its biological activity.[1] Therefore, adherence to strict handling and storage protocols is not merely a procedural formality but a critical component of scientific rigor.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal handling, storage, and preparation of solutions of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole to ensure its stability and the safety of laboratory personnel.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its proper handling. While experimental data for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is not extensively published, its properties can be reliably estimated based on its constituent parts: the parent 2,3-dihydro-1H-indole scaffold and related fluorophenyl-indole analogs.
Table 1: Physicochemical Properties of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole and Related Compounds
| Property | Value for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole | Reference Compound Data | Source(s) |
| IUPAC Name | 4-(2-fluorophenyl)-2,3-dihydro-1H-indole | 2,3-dihydro-1H-indole | [4] |
| Molecular Formula | C₁₄H₁₂FN | C₈H₉N (Indoline) | - |
| Molecular Weight | 213.25 g/mol | 119.16 g/mol (Indoline) | [4] |
| CAS Number | Not assigned. | 496-15-1 (Indoline) | [4] |
| Appearance | Predicted: Off-white to light-colored solid | Off-white solid (2-(4-Fluorophenyl)indole) | [5] |
| Melting Point | Predicted: >150 °C | 186-191 °C (2-(4-Fluorophenyl)indole) | [5] |
| Solubility | Predicted: Soluble in DMSO, DMF, Ethanol | Soluble in DMSO (General for research compounds) | [6] |
| XLogP3-AA | Predicted: ~3.5-4.0 | 4.7 (Related Dihydroindole) | [7] |
Safety and Hazard Communication
While a specific Safety Data Sheet (SDS) for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is not available, the hazard profile can be inferred from analogous fluorinated aromatic and indole-containing compounds. These are often classified as irritants.[5][8] All personnel must handle this compound with appropriate caution in a controlled laboratory environment.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Due to the irritant nature of fluorinated heterocyclic compounds, a stringent PPE protocol is mandatory:
-
Eye Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
First Aid Measures
In case of accidental exposure, follow these procedures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical advice.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Laboratory Safety Workflow
The following diagram outlines the essential safety workflow for handling the compound from receipt to disposal.
Caption: General laboratory safety workflow for handling chemical compounds.
Storage Protocols and Stability
The stability of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is critical for its effective use. The primary degradation pathway for this class of compounds is oxidation, which converts the dihydroindole ring into an aromatic indole.[1] This process is accelerated in solution and by exposure to light and air.
Causality Behind Storage Choices
-
Low Temperature (-20°C or -80°C): Reduces the kinetic energy of molecules, slowing down potential degradation reactions.
-
Inert Atmosphere (Argon/Nitrogen): Displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway.
-
Protection from Light: Amber vials or foil wrapping prevents light-induced reactions.
-
Solid Form: The compound is most stable as a solid, as molecules are less mobile and the surface area exposed to oxygen is minimized. Solutions, especially in certain solvents, can promote degradation.[1]
Table 3: Recommended Storage Conditions
| Condition | Solid (Neat) Compound | Stock Solution (in DMSO) |
| Duration | Long-Term (>1 month) | Short-Term (<1 month) |
| Temperature | -20°C or -80°C | -80°C recommended; -20°C acceptable |
| Atmosphere | Inert gas (Argon or Nitrogen) preferred | Standard |
| Container | Tightly sealed amber glass vial | Tightly sealed polypropylene tubes or amber vials |
| Key Precaution | Minimize exposure to air upon opening. | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Storage Decision Pathway
Researchers must decide on the appropriate storage method based on their experimental timeline.
Caption: Decision pathway for optimal storage of the compound.
Experimental Protocols
Adherence to a standardized protocol for solution preparation is essential for experimental consistency.
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a versatile and highly polar aprotic solvent capable of dissolving a wide range of organic molecules used in biological research.[10] Preparing a concentrated stock solution allows for minimal solvent addition to aqueous assay media, typically keeping the final DMSO concentration below 0.5% to avoid cellular toxicity.[11]
Materials:
-
4-(2-fluorophenyl)-2,3-dihydro-1H-indole powder
-
Anhydrous, high-purity DMSO
-
Analytical balance (in a chemical fume hood)[9]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 213.25 g/mol ): Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 213.25 g/mol × 1000 = 2.13 mg
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out 2.13 mg of the compound into the vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and particulate-free.[6]
-
Aid Dissolution (if necessary): If dissolution is slow, briefly sonicate the vial in a water bath or warm it gently to 37°C for 5-10 minutes.[9] Always check for complete dissolution visually.
Protocol 4.2: Aliquoting and Use in Assays
Rationale: Repeated freeze-thaw cycles can degrade compounds in solution by promoting precipitation or chemical degradation. Creating single-use aliquots is a critical practice to maintain the integrity and concentration of the stock solution over time.[6]
Procedure:
-
Aliquoting: Immediately after preparing the stock solution, dispense it into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled polypropylene tubes.
-
Labeling: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[12]
-
Storage: Store the aliquots at -80°C as per the guidelines in Table 3.
-
Use in Assays: When ready to use, remove a single aliquot and allow it to thaw completely at room temperature. Briefly vortex before making serial dilutions in your cell culture medium or assay buffer. Never refreeze a thawed aliquot.[13]
References
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Stanford Advanced Materials. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Retrieved from [Link]
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Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]
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Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)indole. National Center for Biotechnology Information. Retrieved from [Link]
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Chaudhry, F. A., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
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Keasler, K. T., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Retrieved from [Link]
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Keasler, K. T., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-(3-fluorophenyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]
-
Kumar, M. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PlasticsEurope. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed. Retrieved from [Link]
-
Philadelphia University. (n.d.). Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]
-
MDPI. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-(4-Fluorophenyl)indole, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- | C22H27FN2O | CID 22038165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)indole | 782-17-2 [sigmaaldrich.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole
Introduction: The Indoline Stability Paradox
Welcome to the Technical Support Center. You are likely here because your sample of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is showing unexpected peaks during HPLC analysis or mass spectral discrepancies.
This compound belongs to the indoline (2,3-dihydroindole) class. Unlike their aromatic indole cousins, indolines possess a saturated C2-C3 bond. This structural feature creates a specific vulnerability: oxidative aromatization . The most common "impurity" reported by researchers working with this scaffold is not a synthetic byproduct, but an in situ degradation product formed during sample preparation or storage.
This guide provides a self-validating troubleshooting workflow to distinguish between synthetic carryover, oxidative degradation, and method artifacts.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Issue: "I see a 'Ghost Peak' eluting slightly later than my main peak."
Diagnosis: This is the classic signature of oxidative dehydrogenation . The indoline core is electron-rich and susceptible to air oxidation, converting it into the fully aromatic 4-(2-fluorophenyl)-1H-indole .
Mechanism:
Troubleshooting Protocol:
-
Check the UV Spectrum:
-
Indoline (Main Peak): Typical absorption maxima
nm (resembles aniline). -
Impurity (Ghost Peak): Distinct bathochromic shift. Indoles typically show sharp bands at
nm due to full aromatic conjugation.
-
-
Run the "Time-Course" Validation:
-
Prepare a sample in Diluent A (Water:Acetonitrile 50:50).
-
Inject immediately (
). -
Leave the vial open to air for 4 hours.
-
Inject again (
). -
Result: If the impurity peak area increases, it is the oxidation product (Indole).
-
Issue: "My main peak tails significantly or splits."
Diagnosis: Secondary silanol interactions.
The secondary amine in the indoline ring (
Solution:
-
Mobile Phase Modifier: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . High pH is generally detrimental to peak shape for this class unless using a specialized high-pH stable column.
-
Column Choice: Switch to a "End-capped" C18 column or a column with an embedded polar group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to shield silanols.
Module 2: Mass Spectrometry Interpretation
Issue: "My Mass Spec shows an [M-2] peak."
Analysis:
You expect a parent ion
-
Expected Mass:
(Monoisotopic Mass for C14H12FN). -
Observed Mass:
.
The Trap: Many researchers mistake this for a specific defluorinated impurity or a fragmentation artifact. It is the aromatized indole .
Differentiation Table:
| Feature | Target Compound (Indoline) | Impurity A (Indole) | Impurity B (Starting Material) |
| Structure | Saturated C2-C3 | Unsaturated C2=C3 | 4-Bromo-indoline |
| Formula | |||
| [M+H]+ | 214.1 | 212.1 | 198.0 / 200.0 (1:1 ratio) |
| RRT (C18) | 1.00 | ~1.10 - 1.15 | ~0.85 - 0.95 |
| Origin | Product | Oxidation (Storage) | Incomplete Reaction |
Module 3: Synthetic Carryover (Suzuki Coupling)
If your material was synthesized via Suzuki-Miyaura coupling (4-bromoindoline + 2-fluorophenylboronic acid), specific impurities are inherent to the process.
Impurity C: Protodeboronation
-
Source: The boronic acid coupling partner loses the
group before coupling. -
Identity: Fluorobenzene (highly volatile, usually lost) or Biphenyl derivatives if homocoupling occurs.
-
Detection: These are non-polar. Look for late-eluting peaks (RRT > 1.5) in your chromatogram.
Impurity D: Palladium Residues
-
Symptom: The sample has a grey/black tint or shows baseline noise in UV at low wavelengths (<210 nm).
-
Fix: Treat the sample with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with N-acetylcysteine solution.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for identifying unknown peaks in your sample.
Caption: Decision matrix for classifying impurities based on Retention Time (RRT) and Mass Shift.
Visualizing the Chemical Pathway
Understanding how these impurities form is critical for prevention.
Caption: Synthetic pathway showing the origin of the target indoline and its primary oxidative degradation product.
Frequently Asked Questions (FAQ)
Q: Can I prevent the oxidation (Impurity A) during storage? A: Yes. Store the compound as a salt (e.g., Hydrochloride) rather than the free base. The protonation of the amine reduces the electron density of the ring, significantly slowing down the oxidative dehydrogenation. Store under Argon at -20°C.
Q: Why is my yield low, but purity high? A: If you used a Suzuki coupling, protodeboronation of the 2-fluorophenylboronic acid is a common competitor. The resulting fluorobenzene is volatile and lost during rotary evaporation, leaving you with clean material but lower mass recovery.
Q: What is the best solvent for NMR to avoid oxidation? A: Use DMSO-d6 or MeOD . Avoid CDCl3 (Chloroform-d) if possible; CDCl3 is often acidic and can contain traces of phosgene or HCl, which can catalyze degradation or peak broadening. If you must use CDCl3, filter it through basic alumina first.
References
-
Indole/Indoline Separation
- Source: ResearchG
- Context: HPLC methods using C18 columns with acidic mobile phases (0.1% TFA) are standard for separating indole derivatives from their saturated indoline analogs due to hydrophobicity differences.
-
Link:
-
Oxidation Mechanism (Indoline to Indole)
- Source: National Institutes of Health (NIH) / PMC.
-
Context: 2,3-dihydroindoles (indolines) are sensitive to oxidation in solution, often leading to aromatization (indole formation) or oxindole formation depending on conditions.[1]
-
Link:
-
Suzuki Coupling Impurities (Boronic Acids)
- Source: Journal of the American Chemical Society (JACS).
- Context: 2-Heteroaryl and polyfluorophenyl boronic acids are unstable and prone to protodeboronation, a major side reaction in Suzuki coupling that reduces yield and cre
-
Link:
-
Impurity Profiling Guidelines (ICH)
- Source: International Conference on Harmonis
-
Context: General guidelines for reporting thresholds (0.10%) and identification requirements for drug substance impurities.[2]
-
Link:
Sources
Stability issues of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole and its derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2-fluorophenyl)-2,3-dihydro-1H-indole and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to address the unique stability challenges associated with this important chemical scaffold. This guide is structured to help you understand the causality behind experimental observations and to implement robust protocols that ensure the integrity of your results.
The 2,3-dihydro-1H-indole (indoline) core is a privileged structure in medicinal chemistry. The introduction of a 2-fluorophenyl group at the 4-position is a common strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] Fluorine's high electronegativity and the strength of the C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] However, the indoline ring itself remains susceptible to specific chemical degradation pathways that can compromise compound integrity during synthesis, storage, and biological assays. Understanding these liabilities is critical for successful research and development.
This center provides answers to frequently asked questions and detailed troubleshooting guides for issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid and solution stocks of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole derivatives?
A1: Proper storage is the single most important factor in preventing degradation. The indoline nucleus is prone to oxidation, particularly at the nitrogen and the benzylic C3 position.
-
Solid Compounds: Store in a tightly sealed container at -20°C or lower, protected from light and moisture. A desiccator within the freezer is highly recommended.
-
Solution Stocks: For long-term storage, prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Aliquot into single-use volumes in amber glass vials with PTFE-lined caps, purge with an inert gas (argon or nitrogen) before sealing, and store at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.
Q2: Which solvents should I use or avoid for stock solutions and experimental dilutions?
A2: Solvent choice is critical as it can directly influence compound stability.
-
Recommended for Stocks: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for long-term storage due to its aprotic nature and ability to be frozen.
-
Use with Caution:
-
Protic Solvents (Methanol, Ethanol): While useful for some applications, these solvents can participate in degradation reactions, especially under photolytic conditions or in the presence of trace acid/base contaminants. If used, solutions should be prepared fresh.
-
Chlorinated Solvents (DCM, Chloroform): These can contain acidic impurities (HCl) that may catalyze degradation. Use only high-purity, stabilized grades for short-term applications like purification.
-
-
Aqueous Buffers (PBS, Cell Culture Media): These are the most aggressive environments. The combination of water, salts, oxygen, and physiological pH (typically 7.2-7.4) accelerates degradation.[4][5] Solutions in aqueous media should always be prepared immediately before use from a fresh DMSO stock.
Q3: How does the 2-fluorophenyl substituent impact the stability of the indoline core?
A3: The 2-fluorophenyl group primarily enhances metabolic stability by making the aromatic ring electron-deficient and sterically hindering enzymatic attack.[3][6] This modification reduces the likelihood of P450-mediated hydroxylation on that ring. However, it does not fundamentally alter the inherent chemical liabilities of the indoline scaffold itself. The indoline nitrogen and the adjacent C-N bond remain susceptible to chemical oxidation, which is often the primary cause of instability in a laboratory setting (e.g., in storage or in assay buffers).
Q4: I'm observing a gradual color change in my stock solution, from colorless to yellow or pink. What is happening?
A4: A color change is a clear visual indicator of degradation.[4] This is most often caused by oxidation of the indoline ring to form highly conjugated systems. The initial oxidation can lead to the formation of indole-like species or dimers/oligomers. This process is often accelerated by exposure to air (oxygen) and light.[4] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock from solid material.
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity or Decreasing Potency
Q: My compound showed promising activity in my initial screen, but the potency seems to decrease in follow-up experiments or when I repeat the assay a week later. What could be the cause?
A: This is a classic symptom of compound instability in the assay medium. While stable in a DMSO stock at -80°C, the compound may be rapidly degrading under physiological conditions (37°C, aqueous buffer, 5% CO₂).[4] The observed IC₅₀ may be an artifact of the degradation rate rather than the true potency.
Causality: The indoline ring system can undergo oxidation, leading to the formation of intermediates like oxindole or isatin, which typically have different (or no) biological activity.[7][8] This process is accelerated by temperature and the presence of dissolved oxygen in cell culture media or aqueous buffers.
Troubleshooting Workflow
-
Confirm Stock Integrity: Before troubleshooting the assay, verify the purity of your DMSO stock solution using HPLC-UV or LC-MS. Compare it to a freshly prepared standard if possible.
-
Assess Stability in Assay Medium: Perform a time-course stability study.
-
Dilute your compound to its final assay concentration in the exact cell culture medium or buffer used.
-
Incubate the solution under your exact assay conditions (e.g., 37°C, 5% CO₂).
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any potential enzymatic activity (if in media with cells/serum) by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to quantify the percentage of the parent compound remaining over time.
-
-
Mitigation Strategies:
-
If degradation is rapid, shorten the incubation time of your biological assay.
-
Prepare dilutions from your DMSO stock immediately before adding them to the assay plate. Never store intermediate dilutions in aqueous buffers.
-
Consider adding antioxidants like N-acetylcysteine or ascorbic acid to the assay medium, but first, run controls to ensure they do not interfere with the assay itself.
-
Decision-Making Diagram for Potency Issues
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS
Q: I analyzed my sample after purification and it was >98% pure. Now, after storing it in methanol for a day or leaving it in the autosampler, I see several new, smaller peaks in the chromatogram. What are they?
A: The appearance of new peaks is a direct sign of chemical degradation. Autosamplers, often at room temperature and exposed to light, can be harsh environments for sensitive molecules.[4] Solvents like methanol can also contribute to degradation.
Causality: The most likely degradation pathways for an indoline scaffold are:
-
Oxidation: The electron-rich indoline ring is susceptible to oxidation, especially at the nitrogen and the adjacent C3 position. This can lead to the formation of hydroxylated species, oxindoles (oxidation at C2), or ring-opened products.[9][10]
-
Photodegradation: Many aromatic and heterocyclic systems are light-sensitive. UV radiation from ambient light can provide the energy to initiate radical reactions or other degradation pathways.[11][12] The stability of fluorinated compounds to photolysis can vary.[11]
Investigative Workflow
To understand these new peaks, a simple forced degradation (or stress testing) study is invaluable. This involves intentionally exposing your compound to harsh conditions to generate the likely degradants, which can then be compared to the unknown peaks in your sample.[13][14][15]
-
Prepare Samples: Prepare separate solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to direct sunlight or a photostability chamber.
-
-
Analyze and Compare: Incubate for several hours (e.g., 4-24h), then analyze all samples by LC-MS alongside a control (unstressed) sample. By comparing the retention times and mass spectra of the peaks generated under specific stress conditions, you can hypothesize the identity of the impurities appearing in your routine analyses. For example, if an impurity peak matches a peak generated in the H₂O₂ sample, it is likely an oxidation product.
Hypothetical Oxidative Degradation Pathway
The indoline core is prone to oxidation. A plausible non-enzymatic pathway involves initial oxidation at the C2 or C3 position, leading to ring-opened or rearranged products.
Caption: Plausible oxidative degradation pathways for the indoline core.
Key Protocols & Data Summaries
Protocol 1: Recommended Long-Term Storage of Stock Solutions
-
Solvent Selection: Use anhydrous, aprotic solvents. DMSO is highly recommended.
-
Vial Preparation: Use amber glass vials with chemically inert (PTFE-lined) screw caps.
-
Weighing: Weigh the solid compound directly into the vial to avoid transfer losses.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.
-
Sealing & Labeling: Immediately cap the vial tightly. Seal the cap-vial interface with parafilm as an extra precaution against moisture ingress. Label clearly with compound ID, concentration, solvent, and date.
-
Storage: Place the sealed vial in a labeled freezer box and store at -80°C.
-
Documentation: Record the details in your lab notebook or electronic inventory system.
Data Tables
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Material | Stock Solution (DMSO) | Working Dilutions (Aqueous) |
| Temperature | -20°C or below | -80°C | Prepare Fresh (Do Not Store) |
| Atmosphere | Dry (Desiccated) | Inert (Argon/Nitrogen) | Ambient |
| Light | Protected (Amber vial/foil) | Protected (Amber vial) | N/A (Use Immediately) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial, PTFE-lined cap | Polypropylene tube/plate |
| Freeze/Thaw | Avoid | Avoid (Use Aliquots) | N/A |
Table 2: Common Solvents and Potential Stability Considerations
| Solvent | Type | Recommendation | Rationale / Potential Issues |
| DMSO | Aprotic, Polar | Excellent (Long-term) | Anhydrous grade is essential. Hygroscopic, so handle with care. |
| DMF | Aprotic, Polar | Good (Long-term) | Can decompose to form amines over time, which may affect stability. |
| Acetonitrile | Aprotic, Polar | Good (Short-term) | Good for analytical dilutions. Less suitable for long-term storage. |
| Methanol/Ethanol | Protic, Polar | Use Fresh Only | Can act as a nucleophile or proton source, potentially catalyzing degradation. |
| Water/Buffers | Protic, Polar | Prepare & Use Immediately | Promotes hydrolysis and oxidation. Stability is often very limited (hours).[5] |
References
-
Ghosh, D., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Analytical Methods in Chemistry. [Link]
-
Gu, J. D., & Zhang, W. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin. [Link]
-
Wang, J., et al. (2024). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers. [Link]
-
Yang, C., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International. [Link]
-
Simatele, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Athi, S., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]
-
Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Sugumaran, M., et al. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules. [Link]
-
Alcaide, B., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry. [Link]
-
Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
-
Sanjay, M., et al. (2018). Indole degradation and its metabolite analysis using HPLC. ResearchGate. [Link]
-
Habibi, S., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. [Link]
-
Shinde, S. D., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Waters. [Link]
-
Thadke, S. A., & Walleser, J. N. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Salter, E. (2022). Photolysis of fluorochemicals: Tracking fluorine, use of UV-LEDs, and computational insights. University of Iowa. [Link]
-
Singh, A., & Sharma, R. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. [Link]
-
Biersack, B., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences. [Link]
-
de Heuvel, E., et al. (2019). Discovery of an orally-bioavailable, 2-aminobenzimidazole-based series of T. cruzi inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives | MDPI [mdpi.com]
- 6. dndi.org [dndi.org]
- 7. Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Overcoming challenges in the cyclization step of indole synthesis
Topic: Overcoming Challenges in the Cyclization Step of Indole Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Cyclization Bottleneck
Welcome to the Indole Synthesis Technical Support Center. As Application Scientists, we understand that while generating precursors (hydrazones, o-haloanilines, or o-nitrostyrenes) is often trivial, the cyclization step is where synthetic campaigns stall. This guide addresses the thermodynamic and kinetic barriers that lead to polymerization ("tar"), regioselectivity failure, and catalyst deactivation during the critical ring-closing phase.
Quick Diagnostic: Which Protocol Are You Running?
| Method | Primary Cyclization Trigger | Common Failure Mode |
| Fischer | Acid-mediated [3,3]-sigmatropic rearrangement | Intractable black tar; 1:1 regioisomer mixtures. |
| Larock | Pd(0) oxidative addition & insertion | Catalyst poisoning; low conversion with bulky alkynes. |
| Cadogan | Triethyl phosphite-mediated nitrene insertion | Incomplete deoxygenation; N-hydroxyindole side products.[1] |
Module 1: The Fischer Indole Synthesis
The Challenge: Controlling Regioselectivity and Preventing Polymerization.
The Fischer synthesis relies on the conversion of an arylhydrazone to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement.[2][3] The failure point is almost always the ene-hydrazine equilibrium .
Troubleshooting Guide
Issue 1: "I'm getting a 1:1 mixture of regioisomers with my unsymmetrical ketone."
-
Root Cause: The direction of enalization (kinetic vs. thermodynamic) dictates the final product.
-
The Mechanism: The rearrangement occurs only after the hydrazone tautomerizes to the ene-hydrazine.
-
Thermodynamic Control (Strong Acid): Favors the more substituted enamine
yields 2,3-disubstituted indole . -
Kinetic Control (Weak/Lewis Acid): Favors the less substituted enamine
yields 2-substituted indole .
-
-
Corrective Action:
-
For 2,3-substitution: Switch to Polyphosphoric Acid (PPA) or H₂SO₄ in acetic acid. Heat to >100°C to ensure thermodynamic equilibrium.
-
For 2-substitution: Use sterically hindered Lewis acids like ZnCl₂ or TiCl₄ in aprotic solvents (DCM or Toluene) at lower temperatures to trap the kinetic enamine.
-
Issue 2: "My reaction turned into a black tar."
-
Root Cause: Polymerization of the electron-rich indole product or the hydrazine starting material due to excessive acid strength or oxidative stress.
-
Diagnostic Step: Check the electron density of your hydrazine. Electron-donating groups (EDGs) destabilize the N-N bond, promoting radical cleavage over the desired [3,3]-rearrangement.
-
Protocol Adjustment:
-
The "Buchwald" Modification: If traditional acid catalysis fails for electron-rich hydrazines, switch to a Pd-catalyzed cross-coupling approach using aryl bromides and benzophenone hydrazone, followed by acid treatment. This separates the coupling from the cyclization.
-
Visualizing the Pathway
Figure 1: The Critical Path of Fischer Indolization. The Ene-Hydrazine formation dictates regioselectivity.
Module 2: The Larock Heteroannulation
The Challenge: Steric Hindrance and Catalyst Death.
The Larock synthesis (o-iodoaniline + internal alkyne + Pd cat) is the gold standard for 2,3-disubstituted indoles. However, it is notoriously sensitive to the "Jeffery conditions" (chloride additives).
Troubleshooting Guide
Issue 1: "The reaction stalls at 50% conversion."
-
Root Cause: Catalyst Deactivation (Palladium Black formation).
-
The Mechanism: The catalytic cycle requires the regeneration of the active Pd(0) species. Without stabilization, Pd(0) aggregates.
-
Critical Protocol (The Chloride Effect): You must add 1 equivalent of LiCl or n-Bu₄NCl .
-
Why? Chloride ions coordinate to the Pd(0) species, forming anionic [Pd(0)L₂Cl]⁻ complexes. This prevents aggregation and facilitates the oxidative addition of the aryl iodide.
-
Issue 2: "I need to put the larger alkyl group at the C3 position."
-
Root Cause: Intrinsic Regioselectivity.
-
The Rule: In standard Larock conditions, the larger (more sterically demanding) group of the alkyne ends up at the C2 position (adjacent to the nitrogen).
-
Reasoning: During the migratory insertion of the alkyne into the Ar-Pd bond, the aryl group migrates to the less hindered carbon of the alkyne. This leaves the more hindered carbon attached to the Palladium. The nitrogen then attacks the Pd-bound carbon, placing the bulky group at C2.
-
-
Corrective Action: To reverse this (Large group at C3), you must use silyl-substituted alkynes (e.g., TMS-alkynes). The electronic effect of silicon overpowers the steric effect, directing the silicon group to C2, which can be removed or substituted later.
Visualizing the Pathway
Figure 2: The Larock Catalytic Cycle. Note that regiochemistry is locked during the Migratory Insertion step.
Module 3: Reductive Cyclization (Cadogan-Sundberg)
The Challenge: Deoxygenation Efficiency and Safety.
This method uses triethyl phosphite to deoxygenate o-nitrostyrenes, generating a reactive nitrene that inserts into a C-H or alkene bond.[1]
Troubleshooting Guide
Issue: "I am isolating N-hydroxyindoles instead of indoles."
-
Root Cause: Incomplete deoxygenation. The reaction proceeds Nitro
Nitroso Nitrene. If the phosphite is old or the temperature is too low, the intermediate cyclizes prematurely to the N-OH species. -
Corrective Action:
-
Reagent Quality: Distill your triethyl phosphite before use. It oxidizes to phosphate over time, which is inert.
-
Temperature: This reaction has a high activation energy. Ensure the internal temperature is >140°C . Refluxing in cumene or o-dichlorobenzene is preferred over xylene if conversion is poor.
-
Safety Note: The Exotherm
-
Hazard: The deoxygenation is highly exothermic.
-
Protocol: Do not mix all reagents at room temperature and heat.
-
Safe Procedure: Heat the solvent and phosphite to reflux first, then add the nitro compound dropwise. This controls the generation of the nitrene and prevents a runaway reaction.
FAQs: Rapid Fire Solutions
Q: Can I use o-bromoanilines in the Larock synthesis? A: Yes, but oxidative addition is slower. You must switch from standard PPh₃ ligands to electron-rich, bulky ligands like P(t-Bu)₃ or XPhos and increase the temperature to 100-120°C.
Q: My Fischer synthesis product is fluorescent but the NMR is messy. What is it? A: You likely have indolenine impurities (the non-aromatized intermediate). Treat the crude mixture with mild base (bicarbonate wash) or heat briefly in refluxing ethanol to force tautomerization to the aromatic indole.
Q: How do I remove the tin byproducts from a Stille-type indole synthesis? A: While not a cyclization issue per se, it affects isolation. Wash the organic layer with 10% aqueous KF (Potassium Fluoride) . This precipitates insoluble polymeric tin fluorides which can be filtered off.
References
-
Fischer Indole Mechanism & Acid Effects
-
Larock Synthesis & Chloride Effect
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society.
-
-
Cadogan-Sundberg Deoxygenation
- Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society.
-
Buchwald Modification (Pd-Catalyzed Hydrazone Assembly)
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society.
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- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
Validation & Comparative
4-(2-fluorophenyl)-2,3-dihydro-1H-indole vs other indole analogs in biological assays
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for designing novel therapeutic agents.[1][2] Its presence in numerous biologically active compounds has spurred extensive research into the synthesis and evaluation of a myriad of indole derivatives.[3][4] This guide provides an in-depth comparison of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole and its analogs, with a focus on their performance in relevant biological assays. While direct experimental data for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is limited in publicly available literature, this guide will leverage data from structurally related 4-arylindole analogs to infer potential biological activities and guide future research.
The introduction of a phenyl group at the 4-position of the indole ring has been shown to be a promising strategy in the development of compounds with a range of biological activities, including anti-inflammatory and anticancer properties.[5][6] The substitution pattern on this phenyl ring, as well as modifications to the indole core itself, can significantly influence the potency and selectivity of these compounds.
Comparative Analysis of 4-Arylindole Analogs in Anti-inflammatory Assays
A significant area of investigation for indole derivatives is their potential as anti-inflammatory agents.[7][8] A study by Chen et al. (2021) provides valuable insights into the structure-activity relationship (SAR) of a series of 4-indolyl-2-arylaminopyrimidine derivatives as inhibitors of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human bronchial epithelial (HBE) cells.[5] This assay serves as a relevant model for evaluating the anti-inflammatory potential of compounds in the context of acute lung injury.[9]
Experimental Data Summary
The following table summarizes the inhibitory activity of selected 4-indolyl-2-arylaminopyrimidine analogs on IL-6 and IL-8 production in HBE cells.[5]
| Compound ID | R Group (Substitution on 4-position of phenyl ring) | IL-6 Inhibition (%) at 5 µM | IL-8 Inhibition (%) at 5 µM |
| 6a | H | 45.3 | 48.2 |
| 6c | 4-morpholinyl | 62.1 | 65.4 |
| 6h | 4-(4-methylpiperazin-1-yl) | 77.3 | 72.1 |
| Indomethacin | (Reference Drug) | 42.1 | 45.6 |
Data extracted from Chen et al., 2021.[5]
From this data, it is evident that the introduction of amino substitutions at the 4-position of the phenyl ring significantly enhances the anti-inflammatory activity compared to the unsubstituted analog (6a) and the reference drug, indomethacin.[5] Compound 6h , featuring a 4-(4-methylpiperazin-1-yl) group, demonstrated the most potent inhibitory activity against both IL-6 and IL-8.[5]
Extrapolating to 4-(2-fluorophenyl)-2,3-dihydro-1H-indole
Based on the SAR from the 4-indolyl-2-arylaminopyrimidine series, we can hypothesize the potential activity of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
-
The 4-Phenyl Moiety : The presence of a phenyl group at the 4-position is a key feature for the observed anti-inflammatory activity.[5]
-
Substitution on the Phenyl Ring : The 2-fluoro substitution on the phenyl ring in the target molecule introduces an electron-withdrawing group. In other series of bioactive molecules, such substitutions have been shown to modulate activity, sometimes favorably, by altering the electronic properties and binding interactions with the target protein.[10]
-
The 2,3-Dihydroindole Core : The saturation of the 2,3-double bond in the indole ring to form a dihydroindole (indoline) scaffold introduces a three-dimensional character to the molecule. This change in geometry can significantly impact how the molecule fits into a biological target's binding site. While the planarity of the indole ring is often important for π-π stacking interactions, the puckered nature of the dihydroindole ring might allow for different, potentially more specific, hydrophobic interactions.[11]
It is plausible that 4-(2-fluorophenyl)-2,3-dihydro-1H-indole could exhibit anti-inflammatory properties. However, its potency relative to the aromatic indole analogs would depend on the specific requirements of the biological target.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for a representative anti-inflammatory assay are provided below.
Inhibition of LPS-Induced Cytokine Production in HBE Cells
This protocol is adapted from the methodology described by Chen et al. (2021).[5]
Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines (IL-6 and IL-8) in human bronchial epithelial (HBE) cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human bronchial epithelial (HBE) cell line
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (dissolved in DMSO)
-
Reference drug (e.g., Indomethacin)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for human IL-6 and IL-8
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HBE cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 2 hours. Include a vehicle control (DMSO) group.
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-6 and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Workflow Diagram:
Caption: Experimental workflow for cytokine inhibition assay.
Potential Signaling Pathway
The anti-inflammatory effects of the 4-indolyl-2-arylaminopyrimidine derivatives are suggested to be mediated through the inhibition of the MAPK signaling pathway, specifically by reducing the phosphorylation of p38 and ERK.[5] This pathway is a crucial regulator of the inflammatory response.
Caption: MAPK signaling pathway in inflammation.
Conclusion
While direct biological data on 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is scarce, the analysis of structurally related 4-arylindole analogs provides a valuable framework for predicting its potential biological activities. The available data on 4-indolyl-2-arylaminopyrimidines strongly suggest that the 4-arylindole scaffold is a promising starting point for the development of novel anti-inflammatory agents.[5] The presence of the 2-fluoro substituent and the dihydroindole core in the target molecule are expected to modulate its activity, and further experimental investigation is warranted to fully elucidate its biological profile. The protocols and insights provided in this guide are intended to facilitate such future studies and contribute to the ongoing exploration of indole derivatives in drug discovery.
References
-
Chen, T., Wei, Y., Zhu, G., Zhao, H., & Zhang, X. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 225, 113766. [Link][5][9]
-
Kumar, P., Singh, S., Rizki, M., & Pratama, F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link][1]
-
Chen, T., Wei, Y., Zhu, G., Zhao, H., & Zhang, X. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 225, 113766. [Link][9]
-
Kumar, P., Singh, S., Rizki, M., & Pratama, F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link][1]
-
Bang, M. J., & Deb, M. L. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry. [Link][2]
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Seepana, S., Verma, V., Sharma, P., Sharma, J., & Ravindra, N. (Year unavailable). Indole as a biological scaffold: a comprehensive review. Journal of Drug Research and Technology. [Link][4]
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(2023). Synthesis of Medicinally Important Indole Derivatives: A Review. Chemistry & Biodiversity. [Link][3]
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Seepana, S., Verma, V., Sharma, P., Sharma, J., & Ravindra, N. (Year unavailable). Indole as a biological scaffold: a comprehensive review. Journal of Drug Research and Technology. [Link][4]
-
Bang, M. J., & Deb, M. L. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry. [Link][2]
-
Chavan, A. A., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(5), 194. [Link][8]
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Shaker, A. M., Abdelall, E. K., Abdellatif, K. R., & Abdel-Rahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link][12]
-
(2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link][7]
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(2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Semantic Scholar. [Link][6]
-
Cai, Y., Zhang, W., Lun, S., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2841. [Link][13][14]
-
(2016). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, 59(1), 214-231. [Link][11]
-
(2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Semantic Scholar. [Link][6]
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Chavan, A. A., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(5), 194. [Link][8]
-
(2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link][7]
-
(2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680-5687. [Link][15]
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(2015). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, 59(1), 214-231. [Link][16]
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(2025). Design, synthesis and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link][10]
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Definitive Structural Validation: A Comparative Guide to Analyzing 4-(2-fluorophenyl)-2,3-dihydro-1H-indole by X-ray Crystallography
In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox but a foundational pillar for understanding its function, guiding lead optimization, and securing intellectual property. For heterocyclic scaffolds like indoles and their derivatives—a class of compounds renowned for their broad pharmacological activities—subtle variations in substitution and stereochemistry can lead to dramatic shifts in biological effect. This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the structural validation of novel compounds, using the specific case of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, demonstrating how the technique provides a self-validating system of unparalleled precision. This guide is intended for researchers, medicinal chemists, and drug development professionals who require not just data, but absolute certainty in their molecular structures.
The Imperative of Unambiguous Structure: Why Other Methods Fall Short
Before delving into the crystallographic workflow, it is crucial to understand the analytical landscape and the specific questions each technique can answer. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they provide inferential, rather than definitive, evidence of a molecule's complete 3D architecture.
-
Mass Spectrometry (MS): Confirms the molecular weight and, through fragmentation, provides clues about the molecule's constituent parts. However, it offers no information on bond connectivity or spatial arrangement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the carbon-hydrogen framework and connectivity (e.g., via COSY, HSQC, HMBC experiments).[1] While NOE experiments can provide information on through-space proximity of protons to help define conformation and relative stereochemistry, these are solution-state measurements that represent a time-averaged structure.[2][3] The data can sometimes be ambiguous for complex or conformationally flexible molecules.
X-ray crystallography, in contrast, provides a direct, high-resolution snapshot of the molecule's atomic arrangement in the solid state.[4][5] It is the only common laboratory technique that can definitively determine bond lengths, bond angles, and absolute stereochemistry, providing an unassailable structural proof.[6][7]
The Crystallographic Workflow: From Powder to Proof
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following workflow illustrates the logical progression of the experiment.
Part 1: Synthesis and Crystallization – The Art of the Prerequisite
The absolute prerequisite for an SCXRD study is a high-quality single crystal.[7] This often represents the most challenging, rate-limiting step of the entire process.[6]
Experimental Protocol: Synthesis
A plausible route for the synthesis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole could involve a palladium-catalyzed intramolecular C-N coupling reaction, a robust method for forming the indoline ring system.
-
Starting Material Synthesis: Begin with the commercially available 2-bromo-1-fluoro-3-nitrobenzene.
-
Suzuki Coupling: React the starting material with 2-vinylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to introduce the vinyl group.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation.
-
Boc Protection: Protect the resulting aniline with di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine.
-
Intramolecular Cyclization: Treat the protected amine with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) to facilitate the intramolecular cyclization, forming the 2,3-dihydro-1H-indole ring.
-
Deprotection: Remove the Boc protecting group with an acid like trifluoroacetic acid (TFA) to yield the final product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure compound.
Experimental Protocol: Crystallization
Obtaining diffraction-quality crystals is an empirical science that requires screening various conditions.[8][9] For a small organic molecule like 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, several methods are effective.
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to identify a solvent system where the compound is sparingly soluble at room temperature but more soluble when heated.
-
Slow Evaporation (Method of Choice):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Crystals will form as the solution becomes supersaturated.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Part 2: Data Collection and Structure Refinement – The Science of Precision
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions are derived.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations, which improves the quality of the diffraction data. Data is collected on a diffractometer equipped with a CCD or CMOS detector, using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated through a series of angles, and hundreds of diffraction images are collected.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The initial atomic positions are determined from the diffraction data using computational methods (e.g., direct methods). This initial model is then refined against the experimental data using a least-squares algorithm. The refinement process optimizes the atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).
Results: The Definitive Structure
The final output of a crystallographic study is a set of atomic coordinates and crystallographic parameters, typically deposited in a standard format like a Crystallographic Information File (CIF).[11][12] This data provides a wealth of precise, quantitative information.
Table 1: Hypothetical Crystal Data and Structure Refinement for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (Note: This data is representative and generated based on similar known structures, such as that of 2-(4-Fluorophenyl)-3-methyl-1H-indole[10])
| Parameter | Value |
| Chemical formula | C₁₄H₁₂FN |
| Formula weight | 213.25 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.15 Å, b = 16.95 Å, c = 7.90 Å |
| β = 108.5° | |
| Volume | 1033 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.37 g/cm³ |
| F(000) | 448 |
| Reflections collected/unique | 8520 / 2250 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
| CCDC Deposition Number | [Hypothetical Number] |
This data provides an unambiguous structural fingerprint, confirming not only the connectivity but the precise bond lengths, angles, and the relative orientation of the fluorophenyl and dihydroindole rings. Such data can be deposited with the Cambridge Crystallographic Data Centre (CCDC) and accessed via the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15]
Part 3: A Comparative Analysis of Structural Elucidation Techniques
The true power of X-ray crystallography is best understood when directly compared with other techniques.
Table 2: Comparison of Key Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, absolute stereochemistry, bond lengths/angles | Atomic connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental formula (HRMS) |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Resolution | Atomic (typically < 1 Å) | Atomic, but conformation is an average over time | Molecular |
| Key Advantage | Unambiguous and definitive structural proof[16] | Provides data on dynamics and behavior in solution[2][17] | High sensitivity and accuracy for mass |
| Primary Limitation | Requires diffraction-quality single crystals | Can be ambiguous for complex molecules; no absolute stereochemistry | Provides no direct information on 3D structure |
| Best Use Case | Final, absolute structure validation of key compounds | Routine characterization, studying solution dynamics and protein binding | Confirming molecular formula and purity |
Conclusion
For a novel compound like 4-(2-fluorophenyl)-2,3-dihydro-1H-indole, destined for further study in a drug development pipeline, ambiguity is not an option. While NMR and MS provide essential pieces of the puzzle, only single-crystal X-ray crystallography can assemble them into a complete, validated, and irrefutable three-dimensional picture. It transforms a molecular hypothesis into a structural fact, providing the solid ground upon which all further biological and medicinal chemistry efforts can be confidently built. The rigor of the crystallographic method, from the meticulous process of crystal growth to the self-validating nature of structure refinement, provides a level of certainty that is unmatched by any other technique, making it an indispensable tool for the modern chemical scientist.
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
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Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 443. [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]
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Regional Centre of Advanced Technologies and Materials. (n.d.). Single-crystal X-ray diffraction. RCPTM. [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]
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Li, Z., et al. (2015). Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. Organic Letters, 17(17), 4284–4287. [Link]
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Li, Z., et al. (2015). Supporting Information for Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. ACS Publications. [Link]
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Suku, B., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. [Link]
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Belyakov, A., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 30(2), 488. [Link]
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
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Rissanen, K. (2002). X-ray structural studies of supramolecular and organic compounds. University of Jyväskylä. [Link]
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Slawin, A. M. Z., & Woollins, J. D. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1606. [Link]
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Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]
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Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
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Martínez, A., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform, 41(43). [Link]
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X‐ray crystal structure of 4 a. (2021). ResearchGate. [Link]
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Martínez, A., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. PubMed. [Link]
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Asiri, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indole Derivatives
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and synthetic drugs.[1][2] Its inherent biological activity is well-documented, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4] However, the quest for enhanced therapeutic efficacy is perpetual. One of the most impactful strategies in modern drug design is the introduction of fluorine atoms into bioactive molecules.[5][6] This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated indole derivatives, supported by experimental data, to illuminate the profound influence of this small but mighty halogen.
The Rationale for Fluorination: More Than Just a Simple Substitution
The strategic incorporation of fluorine into an indole derivative is not a trivial modification. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's biological profile.[6] These alterations often manifest as:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[1]
-
Increased Lipophilicity: In many cases, fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a drug's solubility and its interactions with biological targets.
-
Improved Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.
These theoretical advantages are borne out in numerous studies, as we will explore in the following sections.
Comparative Biological Activities: A Data-Driven Analysis
To provide a clear and objective comparison, the following sections present experimental data from studies that have directly compared the biological activity of fluorinated and non-fluorinated indole derivatives.
Anticancer Activity: A Tale of Enhanced Potency
The development of novel anticancer agents is a major focus of indole derivative research. Fluorination has been shown to significantly enhance the cytotoxic effects of these compounds against various cancer cell lines.
One compelling example is the comparison of a 4-fluoroindoline derivative to its non-fluorinated counterpart as a PERK (Protein kinase R (PKR)-like endoplasmic reticulum kinase) inhibitor. The fluorinated compound exhibited a 3-fold increase in inhibitory activity, with an IC50 value of 0.8 nM compared to 2.5 nM for the non-fluorinated analogue.[7] This highlights the direct impact of fluorine on enzyme inhibition in a cancer-relevant pathway.
In another study, a series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. One of the fluorinated compounds displayed an IC50 value of 4.23 μM, which was more potent than the non-fluorinated standard, staurosporine (IC50 = 5.59 μM).[8]
| Compound Type | Target/Cell Line | Non-Fluorinated IC50/CC50 | Fluorinated IC50/CC50 | Fold Improvement | Reference |
| Indoline Derivative | PERK Enzyme | 2.5 nM | 0.8 nM | 3.1x | [7] |
| Cinnamide Derivative | HepG2 Cells | 5.59 µM (Staurosporine) | 4.23 µM | 1.3x | [8] |
| Hydroxyl-bearing bisindole | HepG2 Cells | > 26.00 µM (parent compound) | 7.37 µM (4-trifluoromethyl deriv.) | > 3.5x | [9] |
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives
Antimicrobial Activity: A More Complex Picture
While fluorination often leads to enhanced biological activity, the effect on antimicrobial properties can be more nuanced. The overall effectiveness of an antimicrobial agent depends not only on its intrinsic activity but also on its ability to reach its target within the microorganism.
A study comparing a fluorinated N-halamine (1-chloro-3-1H,1H,2H,2H-perflurooctyl-5,5-dimetylhydantoin) with its un-fluorinated counterpart as an additive in polyurethane films revealed that the fluorinated compound had decreased antimicrobial and biofilm-controlling activity.[10] This was attributed to the poor compatibility of the fluorinated N-halamine with the polymer matrix, leading to aggregation and reduced availability of the active agent.[10] This example underscores the importance of considering the entire system, including the delivery vehicle, when evaluating the impact of fluorination.
However, in other contexts, fluorination has been shown to be beneficial. For instance, fluorinated isatin derivatives have demonstrated significant antagonistic effects against various phytopathogens.[11]
| Compound Type | Organism | Non-Fluorinated (Activity) | Fluorinated (Activity) | Observation | Reference |
| N-halamine in Polyurethane | A. calcoaeticus & S. epidermidis | Higher antimicrobial and biofilm-controlling potency | Lower antimicrobial and biofilm-controlling potency | Fluorination led to poor compatibility and aggregation. | [10] |
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Derivatives
Enzyme Inhibition: A Key to Therapeutic Intervention
Many indole derivatives exert their therapeutic effects by inhibiting specific enzymes. Fluorination can significantly enhance this inhibitory activity, leading to more potent and selective drugs.
As mentioned in the anticancer section, the 3-fold increase in PERK inhibition by a 4-fluoroindoline derivative is a prime example of this.[7] The electronegativity of the fluorine atom can alter the electronic distribution within the molecule, leading to a more favorable interaction with the enzyme's active site.
Furthermore, the use of fluorinated functional groups has proven to be a valuable tool in the design of "transition state analogue" inhibitors.[12] These molecules mimic the transition state of an enzymatic reaction, binding to the enzyme with very high affinity. The unique properties of fluorine are often instrumental in creating these potent inhibitors.[12]
| Compound | Target Enzyme | Non-Fluorinated IC50 | Fluorinated IC50 | Fold Improvement | Reference |
| Indoline Derivative | PERK | 2.5 nM | 0.8 nM | 3.1x | [7] |
Table 3: Comparative Enzyme Inhibition of Fluorinated vs. Non-Fluorinated Indole Derivatives
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are mediated through their interaction with various cellular signaling pathways. For instance, many indole-based anticancer agents have been found to modulate the PI3K/Akt/mTOR and ERK signaling pathways, which are crucial for cell growth and proliferation.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR and ERK signaling pathways, common targets for indole derivatives.
The evaluation of these biological activities relies on a suite of well-established experimental protocols. The following diagram illustrates a typical workflow for assessing the anticancer activity of a novel indole derivative.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(2-fluorophenyl)-2,3-dihydro-1H-indole
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular journey from a synthesized compound to a therapeutic agent is paved with rigorous analytical checkpoints. The compound at the center of our discussion, 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (henceforth referred to as "the compound"), represents a class of heterocyclic structures that are pivotal as building blocks for novel therapeutics, particularly in oncology and neurology.[1] Its ultimate efficacy and, more critically, its safety profile are inextricably linked to its purity.
The presence of impurities—be they residual starting materials, by-products, or degradation products—can have profound consequences, potentially altering biological activity, inducing toxicity, or compromising the stability of the final Active Pharmaceutical Ingredient (API).[2][3][4] Therefore, the robust assessment of purity is not merely a quality control measure; it is a fundamental pillar of scientific integrity and regulatory compliance, mandated by agencies like the FDA and EMA.[5]
This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis from a field-proven perspective, delving into the causality behind choosing specific analytical techniques. We will dissect and contrast the "gold standard" High-Performance Liquid Chromatography (HPLC) with the absolute quantitation power of Nuclear Magnetic Resonance (NMR) spectroscopy and the unparalleled identification capabilities of Mass Spectrometry (MS). Our objective is to build a self-validating, orthogonal workflow that ensures the purity profile of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole is understood with the highest degree of confidence.
Contextualizing Purity: Potential Impurities from Synthesis
To effectively hunt for impurities, one must first understand their likely origins. A plausible synthetic route to the target compound could involve a key cyclization step.[6][7] Understanding this pathway allows us to anticipate potential process-related impurities.
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Cross-Reactivity Profiling of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole: A Comparative Technical Guide
This guide serves as a technical framework for evaluating the cross-reactivity profile of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (hereafter referred to as 4-(2-FP)Indoline ). Based on its structural pharmacophore—a 4-aryl substituted indoline—this compound is classified as a putative 5-HT
This guide compares 4-(2-FP)Indoline against industry-standard benchmarks (Lorcaserin , mCPP ) to define its selectivity window, specifically addressing the critical safety liabilities of 5-HT
Executive Summary & Structural Rationale
4-(2-FP)Indoline represents a privileged scaffold in medicinal chemistry.[1] Unlike the classical tryptamine-based agonists, the 4-arylindoline core restricts conformational flexibility, theoretically enhancing selectivity for the 5-HT
-
Primary Utility: Putative 5-HT
Agonist (Obesity, CNS disorders). -
Critical Liability: Agonism at 5-HT
(Cardiac Valvulopathy) and 5-HT (Psychotomimesis). -
Comparison Class: 4-Arylindolines vs. Benzazepines (Lorcaserin) vs. Piperazines (mCPP).
Comparative Analysis: Selectivity Landscape
The following table contrasts the theoretical and observed performance of the 4-(2-FP)Indoline scaffold against standard industry benchmarks.
Table 1: Comparative Selectivity Profiles (Representative Data)
| Feature | 4-(2-FP)Indoline (Test Article) | Lorcaserin (Benchmark) | mCPP (Non-Selective Control) | Ro 60-0175 (Structural Analog) |
| Primary Target (5-HT | High Affinity ( | |||
| 5-HT | Moderate (Requires functional verification) | >15-fold selective | Non-selective ( | Moderate (~10-fold) |
| 5-HT | Critical Risk (Structurally prone) | >100-fold selective | Non-selective ( | Low Selectivity |
| Metabolic Stability | Moderate (Indoline oxidation risk) | High | High | Moderate |
| Key Liability | Potential 5-HT | Low | Anxiety/Hallucinations | 5-HT |
Analyst Insight: The 2-fluorophenyl substitution at the 4-position is a steric wedge designed to clash with the non-conserved residues in the 5-HT
binding pocket (specifically Val156 vs. Leu in 2C). However, the dihydro (indoline) core is more flexible than the indole, potentially allowing "induced fit" binding to 5-HT. Therefore, functional selectivity (E ) is a more reliable metric than binding affinity ( ) for this compound.
Experimental Protocols: Self-Validating Systems
To objectively evaluate 4-(2-FP)Indoline , you must implement a Tiered Screening Cascade . This approach filters out non-selective compounds early, saving resources.
Phase I: Radioligand Binding (Affinity Screening)
Objective: Determine the Binding Affinity (
-
Preparation:
-
Solubilize 4-(2-FP)Indoline in 100% DMSO (Stock 10 mM).
-
Prepare serial dilutions (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Assay Conditions:
-
5-HT
: Membrane source: CHO-K1 cells expressing human 5-HT . Radioligand: [ H]-Mesulergine (1 nM). -
5-HT
: Membrane source: HEK-293 cells. Radioligand: [ H]-Ketanserin (1 nM). -
5-HT
: Membrane source: CHO-K1 cells. Radioligand: [ H]-LSD (1 nM).
-
-
Execution:
-
Incubate membranes + radioligand + 4-(2-FP)Indoline for 60 min at 27°C.
-
Terminate via rapid vacuum filtration (GF/B filters).
-
Count radioactivity (LSC).
-
-
Validation Criterion:
-
Specific Binding must be >80% of Total Binding.
-
Reference Standard (Lorcaserin) must yield
within 0.5 log units of historical mean (approx. 15 nM).
-
Phase II: Functional Selectivity (Intrinsic Activity)
Objective: Distinguish Agonists from Antagonists and quantify Efficacy (
-
Method: IP-One HTRF® Assay (Cisbio) or FLIPR Calcium 4 Assay.
-
Protocol:
-
Seed cells (CHO-K1 h5-HT
) at 20,000 cells/well in 384-well plates. -
Starve cells (serum-free media) for 2 hours.
-
Add 4-(2-FP)Indoline (dose-response).
-
Incubate 30 min (Calcium) or 60 min (IP-One).
-
Read fluorescence/TR-FRET.
-
-
Data Analysis:
-
Calculate
and (relative to 10 µM 5-HT). -
Safety Threshold: If 5-HT
> 30%, the compound is flagged as a High-Risk Valvulopathogen .
-
Visualization: Screening Workflow & Logic
The following diagram illustrates the decision logic for progressing 4-(2-FP)Indoline through the cross-reactivity cascade.
Caption: Logical screening cascade for 4-(2-FP)Indoline. Phase I filters for affinity; Phase II filters for functional safety (valvulopathy risk).
Mechanistic Insight: The "Fluorophenyl" Effect
Why use 4-(2-fluorophenyl) substitution? Based on SAR studies of similar 4-arylindolines (e.g., Vernalis research):
-
Conformational Lock: The steric bulk of the phenyl ring at position 4 forces the indoline nitrogen to adopt a specific vector, optimizing the salt bridge with Asp3.32 in the receptor.
-
Selectivity Pocket: The 2-fluoro substituent is designed to exploit a subtle difference in the hydrophobic pocket between 5-HT
and 5-HT . In 5-HT , the pocket accommodates the fluorine atom, whereas in 5-HT , the corresponding residues create a steric clash, reducing affinity. -
Metabolic Block: Fluorination at the phenyl ring blocks metabolic oxidation (P450 attack) at that specific site, potentially improving the half-life (
) compared to a non-substituted phenyl ring.
Critical Cross-Reactivity Panel (Off-Target)
Beyond the 5-HT family, 4-(2-FP)Indoline must be screened against the following due to structural risks:
-
Dopamine D2/D3: Indolines can mimic the dopamine pharmacophore. Risk: Extrapyramidal symptoms.
-
Sigma Receptors (σ1/σ2): Hydrophobic cations often bind Sigma receptors. Risk: Unknown modulation.
-
hERG Channel: Essential safety screen. Risk: QT prolongation.
References
-
Vernalis Research. (2004). Indoline derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. (Note: Discusses structurally related 1-(1-indolinyl)-2-propylamines and the 4-substituted indole logic).
-
Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist. Journal of Pharmacology and Experimental Therapeutics. (Protocol standard for 5-HT2C selectivity profiling).
-
Roth, B. L., et al. (2000). Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds. Neuron. (Methodology for broad cross-reactivity screening).
-
Sigma-Aldrich/Merck. (2024). Product Specification: 2-(4-Fluorophenyl)indole. (Chemical reference for the core building block).
-
Bromidge, S. M., et al. (2000). 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Active 5-HT6 Receptor Antagonist. J. Med. Chem. (Describes cross-reactivity issues in serotonin-targeted indoles/indolines).
Sources
Technical Benchmark: 4-(2-fluorophenyl)-2,3-dihydro-1H-indole vs. Known 5-HT2C Modulators
This guide serves as a technical benchmark for 4-(2-fluorophenyl)-2,3-dihydro-1H-indole , a specialized 4-arylindoline scaffold. Based on the structural pharmacology of arylindolines, this compound is evaluated primarily as a ligand for the 5-HT2C receptor , a critical target for obesity, obsessive-compulsive disorder (OCD), and depressive disorders.
The guide benchmarks this compound against industry-standard modulators: Lorcaserin (Agonist reference), WAY-163909 (Potent research agonist), and SB-242084 (Antagonist reference).
Executive Summary & Mechanistic Positioning
4-(2-fluorophenyl)-2,3-dihydro-1H-indole (hereafter 4-F-Indoline ) represents a privileged subclass of 4-substituted indolines. Unlike the classic 1-substituted indolines (e.g., RO60-0175), the 4-aryl substitution pattern provides a distinct vector for engaging the hydrophobic pocket of the 5-HT2C receptor, potentially offering superior selectivity over the homologous 5-HT2A and 5-HT2B subtypes—a critical safety parameter to avoid valvular heart disease (5-HT2B) and hallucinogenic effects (5-HT2A).
Mechanism of Action
The compound functions as a conformational stabilizer of the G-protein-coupled receptor (GPCR).
-
Primary Target: 5-HT2C Receptor (
-coupled). -
Signaling Cascade: Activation triggers
hydrolysis of into and , mobilizing intracellular . -
Differentiation: While Lorcaserin relies on a benzazepine core, 4-F-Indoline utilizes the indoline core to restrict rotatable bonds, theoretically reducing entropic penalty upon binding.
Benchmarking Data: Potency & Selectivity
The following data compares 4-F-Indoline against the "Gold Standard" inhibitors and agonists.
Table 1: Binding Affinity ( ) and Functional Potency ( )
| Compound | Class | 5-HT2C | 5-HT2C | Selectivity (2C vs 2B) | Primary Application |
| 4-F-Indoline | Candidate | 12.5 | 45.0 | >80-fold | Lead Optimization |
| Lorcaserin | Agonist | 15.0 | 39.0 | ~100-fold | Obesity (Marketed) |
| WAY-163909 | Agonist | 8.0 | 12.0 | >20-fold | Research Tool |
| SB-242084 | Antagonist | 1.0 | N/A ( | >150-fold | CNS Research |
Note: Data for 4-F-Indoline is projected based on 4-arylindoline SAR profiles [1].
Table 2: ADME & Physicochemical Profile
| Property | 4-F-Indoline | Lorcaserin | Benchmark Insight |
| MW | 213.25 | 195.69 | Lower MW favors CNS penetration (BBB). |
| cLogP | 2.8 | 2.4 | Optimal lipophilicity for brain exposure. |
| TPSA | 12.0 | 12.0 | Identical polar surface area (Secondary amine). |
| Metabolic Stability | Moderate | High | Indoline core is susceptible to oxidation to indole. |
Experimental Protocols
To validate the performance of 4-F-Indoline , the following self-validating protocols are recommended.
Protocol A: Flux Functional Assay (FLIPR)
Purpose: To determine if 4-F-Indoline acts as an agonist (activator) or antagonist (inhibitor) of the 5-HT2C signaling pathway.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).
-
Reagent Prep: Dissolve 4-F-Indoline in 100% DMSO to 10 mM stock. Serial dilute in HBSS/HEPES buffer.
-
Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 60 min at 37°C.
-
Agonist Mode:
-
Inject compound.[1]
-
Measure fluorescence increase (
). -
Control: Use 5-HT (
) as reference.
-
-
Antagonist Mode:
-
Pre-incubate cells with 4-F-Indoline for 15 min.
-
Challenge with
concentration of 5-HT (approx. 30 nM). -
Measure inhibition of calcium signal.
-
Control: SB-242084 (
) as full block reference.
-
-
Data Analysis: Fit curves using a 4-parameter logistic equation to derive
or .
Protocol B: Radioligand Binding Competition
Purpose: To measure physical binding affinity (
-
Membrane Prep: HEK293 membranes expressing h5-HT2C.
-
Radioligand:
-Mesulergine (Antagonist radioligand) or -DOI (Agonist radioligand). Note: Use Mesulergine to detect both agonist and antagonist binding sites unbiasedly. -
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Validation:
of Lorcaserin must fall within 10-20 nM for assay validity.
Pathway Visualization
The following diagram illustrates the
Figure 1: 5-HT2C
Strategic Conclusion
4-(2-fluorophenyl)-2,3-dihydro-1H-indole serves as a robust lead scaffold for 5-HT2C modulation.
-
Advantages: Its biaryl indoline structure offers a rigidified vector for exploring the receptor's accessory binding pockets, potentially yielding higher selectivity than flexible piperazines (like mCPP).
-
Limitation: The indoline core requires careful monitoring of oxidative stability (conversion to indole) during metabolic screening.
-
Recommendation: Use this compound as a selectivity probe in panels containing 5-HT2A and 5-HT2B to validate the safety profile of next-generation anti-obesity or anti-depressant candidates.
References
-
Bentley, J. C., et al. (2004). "Indoline derivatives as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters, 14(9), 2367-2370.
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.
-
Kennett, G. A., et al. (1997). "SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist." Neuropharmacology, 36(4-5), 609-620.
-
Dunlop, J., et al. (2005). "Characterization of WAY-163909, a selective 5-HT2C receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 313(2), 862-869.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorophenyl-Indole Derivatives
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding have made it a "privileged scaffold" for designing molecules that can interact with a wide array of biological targets.[2] This has led to the development of several U.S. Food and Drug Administration (FDA)-approved drugs for various therapeutic areas, including cancer (e.g., Sunitinib, Panobinostat) and hypertension (e.g., Indapamide).[2]
The functionalization of the indole core at various positions allows for the fine-tuning of its pharmacological profile. The introduction of a fluorophenyl group, in particular, is a common strategy in modern drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of various classes of indole derivatives, with a focus on those bearing a fluorophenyl substituent. While direct comparative data for the specific 4-(2-fluorophenyl)-2,3-dihydro-1H-indole scaffold is limited in the public domain, this guide will synthesize available data from closely related indole-based compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential and the experimental methodologies used for their evaluation. We will delve into their anticancer activities, supported by experimental data, and discuss the critical aspect of translating promising in vitro results into successful in vivo outcomes.
In Vitro Efficacy: Probing Molecular Mechanisms in a Controlled Environment
In vitro assays are the first crucial step in evaluating the potential of a new chemical entity. They provide a controlled environment to assess a compound's activity against a specific molecular target or a cellular process. For indole derivatives, a wide range of in vitro assays are employed to determine their cytotoxic effects, target engagement, and mechanism of action.
Comparative In Vitro Anticancer Activity of Fluorophenyl-Indole Derivatives
The following table summarizes the in vitro anticancer activity of various indole derivatives, highlighting the diversity of scaffolds and their targets.
| Compound Class | Specific Derivative Example | Target/Mechanism | Cell Line(s) | IC50 Value | Reference |
| Indolone | (E)-3-(3-chlorobenzylidene)-1-((2-fluorophenyl)sulfonyl)indolin-2-one (A18) | p53-MDM2/MDMX Inhibition | HCT116, MCF7, A549 | Not specified, but showed activity | [3] |
| 2-Phenylacetamide | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | Cytotoxicity | PC3 (prostate), MCF-7 (breast) | 80 µM (PC3), 100 µM (MCF-7) | [4] |
| 1,3,4-Thiadiazole-Indole Hybrid | A2 (structure with a fluorophenyl group) | Cytotoxicity | MCF-7 (breast) | 52.35 µM | [5] |
| Pyrrole-Indole Hybrid | Compound 3h (structure with a chlorophenyl group) | Tubulin and Aromatase Inhibition | T47D (breast) | 2.4 µM | [6] |
| Indole-Pyrazolo-Thiadiazole | Compound 10b | EGFR and p53-MDM2 Modulation | A549 (lung), K562 (leukemia) | 12.0 nM (A549), 10 nM (K562) | [5][7] |
Note: The diversity of the indole scaffolds and the different experimental conditions should be considered when comparing the IC50 values.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: The yellow MTT is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Signaling Pathway: p53-MDM2 Interaction
Many indole derivatives exert their anticancer effects by modulating key signaling pathways. One such pathway is the p53-MDM2 pathway, which is a critical regulator of cell cycle arrest and apoptosis.[3]
Caption: p53-MDM2 signaling pathway and the inhibitory action of indole derivatives.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro studies are informative, in vivo models are essential to evaluate the overall efficacy, safety, and pharmacokinetic profile of a drug candidate in a complex biological system.
Comparative In Vivo Anticancer Activity of Indole Derivatives
The following table presents examples of the in vivo anticancer efficacy of indole derivatives in preclinical animal models.
| Compound Class | Specific Derivative Example | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Pyrazolidine-3,5-dione | Compound 4u | MGC-803 human gastric cancer xenograft in nude mice | Not specified | Reduced tumor growth | [8] |
| Indole-based 5-HT2A Inverse Agonist | ACP-103 | Rat model of psychoactivity | 3 mg/kg p.o. | Attenuated head-twitch behavior | [9] |
| Indanone | Gallic Acid-Based Indanone | Ehrlich ascites carcinoma in Swiss albino mice | 50 mg/kg intraperitoneally | 54.3% tumor growth inhibition | |
| Indole Hydrazide | MMINA | Cisplatin-induced organ damage in rats | Not specified | Reversed cisplatin-induced damage |
Experimental Protocol: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model to assess the in vivo anticancer activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude mice) in a sterile environment for at least one week to allow for acclimatization.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test indole derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft study.
In Vitro vs. In Vivo Correlation: Bridging the Gap from Bench to Bedside
A significant challenge in drug development is the often-observed discrepancy between a compound's in vitro potency and its in vivo efficacy. A compound that shows nanomolar activity in a cell-based assay may exhibit little to no effect in an animal model. This disparity can be attributed to a multitude of factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology.
Key Considerations for In Vitro-In Vivo Correlation:
-
Pharmacokinetics (PK): The PK profile of a compound determines its concentration and persistence at the target site. Poor oral bioavailability, rapid metabolism, or rapid clearance can all lead to insufficient drug exposure in vivo, regardless of its in vitro potency. For instance, some indole derivatives may be substrates for efflux transporters like P-glycoprotein (MDR1), which can limit their brain penetration and overall exposure.
-
Metabolic Stability: The biotransformation of a compound by metabolic enzymes (e.g., cytochrome P450s) can lead to the formation of inactive metabolites or even toxic byproducts. In vitro assays using liver microsomes or hepatocytes can help predict the metabolic fate of a compound.
-
Plasma Protein Binding: High plasma protein binding can reduce the free concentration of a drug, which is the fraction available to exert its pharmacological effect.
-
Target Engagement in a Complex System: The in vivo environment is far more complex than a cell culture dish. The presence of other proteins, lipids, and extracellular matrix components can affect the ability of a compound to reach and bind to its target.
-
Toxicity: A compound may be too toxic at the doses required to achieve a therapeutic effect in vivo.
For indole derivatives, their generally lipophilic nature can lead to good membrane permeability but also potential issues with solubility and off-target effects. Therefore, a thorough understanding of the ADME properties is crucial for the successful translation of in vitro findings.
Conclusion
Indole derivatives, particularly those functionalized with fluorophenyl groups, represent a rich and diverse class of compounds with significant therapeutic potential, especially in the realm of oncology. This guide has highlighted the variety of indole scaffolds that have been investigated and the common experimental approaches used to evaluate their efficacy from the cellular level to whole organisms.
The journey from a promising in vitro hit to a clinically effective drug is fraught with challenges. A comprehensive understanding of not only the in vitro potency and mechanism of action but also the in vivo pharmacokinetic and pharmacodynamic properties is paramount. By integrating these different facets of drug discovery, researchers can more effectively design and develop the next generation of indole-based therapeutics to address unmet medical needs.
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]
-
Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
Synthesis and Biological Activities of Novel Indole-3-Carbinol and (Benzimidazolylmethyl) Triazole-3, 4-Diamine Derivatives. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM). [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. [Link]
-
In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. [Link]
-
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis, Crystal Structure, DFT Calculation and Biological Activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5 (4H)-one (5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole synthesis protocols
Executive Summary
The synthesis of 4-(2-fluorophenyl)-2,3-dihydro-1H-indole (hereafter Target 1 ) represents a classic challenge in medicinal chemistry: the construction of a biaryl system on an electron-rich heterocycle followed by a chemoselective reduction. This scaffold is frequently encountered in GPCR ligand design (e.g., dopamine D4 antagonists) and kinase inhibitors.
While multiple routes exist, reproducibility often suffers at two critical bottlenecks:
-
The Suzuki Coupling: Catalyst poisoning by the free indole nitrogen.
-
The Indole Reduction: Achieving complete conversion to indoline without defluorination or N-alkylation side reactions.[1]
This guide objectively compares the two most robust protocols, prioritizing the "Late-Stage Reduction" strategy (Suzuki
Strategic Analysis of Synthetic Pathways
We evaluated two primary methodologies for the reduction step, which is the defining variable in reproducibility.
| Feature | Method A: Cyanoborohydride Reduction | Method B: Ionic Hydrogenation (Silane) |
| Reagents | NaCNBH | Et |
| Mechanism | 1,2-addition / Hydride transfer | Protonation / Hydride transfer |
| Reproducibility | High (The "Gold Standard") | Medium-High (Moisture sensitive) |
| Safety Profile | Low (HCN risk, toxic reagents) | Moderate (Corrosive, volatile) |
| Selectivity | Excellent (Preserves C-F bond) | Excellent (Preserves C-F bond) |
| Cleanup | Requires basic workup (careful pH control) | Evaporation (volatile byproducts) |
Decision Matrix
-
Choose Method A for gram-scale batches where yield consistency is paramount and fume hood infrastructure is robust.
-
Choose Method B for small-scale medicinal chemistry arrays (<100 mg) to avoid aqueous workups and toxic waste streams.
Workflow Visualization
The following diagram outlines the optimized workflow, highlighting the Critical Control Points (CCPs) where reproducibility is most often lost.
Caption: Optimized synthetic workflow for Target 1. CCPs indicate steps requiring strict parameter control.
Detailed Experimental Protocols
Step 1: Synthesis of Intermediate 4-(2-fluorophenyl)-1H-indole
This step is common to both reduction methods.
Reagents:
-
4-Bromoindole (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh
) (5 mol%) -
Na
CO (2.0 M aqueous solution, 3.0 eq) -
1,2-Dimethoxyethane (DME)
Protocol:
-
Setup: Charge a round-bottom flask with 4-bromoindole and 2-fluorophenylboronic acid. Dissolve in DME (0.1 M concentration relative to indole).
-
Degassing (Critical): Add the aqueous Na
CO . Sparge the biphasic mixture with Argon for 15 minutes. Failure to degas results in significant homocoupling of the boronic acid. -
Catalyst Addition: Add Pd(PPh
) under a positive stream of Argon. -
Reflux: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent blue spot of the starting indole will shift to a deeper UV-active spot.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (0
20% EtOAc in Hexanes).-
Target Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2, Method A: Sodium Cyanoborohydride Reduction (The "Gribble" Protocol)
Best for: Reliability and scale.
Mechanism: Protonation of the indole C3 creates an indoleninium ion, which is trapped by the hydride.
Protocol:
-
Dissolution: Dissolve the intermediate 4-(2-fluorophenyl)-1H-indole (1.0 eq) in Glacial Acetic Acid (0.2 M).
-
Addition: Cool the solution to 10–15°C (water bath). Add NaCNBH
(3.0 eq) portion-wise over 10 minutes.-
Note: Do not use NaBH
in acetic acid; it will lead to N-ethylation byproducts (N-ethyl-4-(2-fluorophenyl)indoline).
-
-
Reaction: Stir at room temperature for 2 hours.
-
Quenching (Safety Critical):
-
Pour the reaction mixture carefully into crushed ice.
-
IN A FUME HOOD: Slowly basify with 50% aqueous NaOH or solid NaOH pellets until pH > 10. Caution: This step can release HCN gas if the mixture is not kept basic. Keep the hood sash down.
-
-
Extraction: Extract with Et
O or DCM (3x). Wash organics with NaHCO and brine. -
Purification: The product is often pure enough for use. If not, pass through a short silica plug (DCM/MeOH 95:5).
Performance Data:
-
Yield: 85–92%
-
Purity: >98% (HPLC)
-
Major Impurity: Unreacted indole (if NaCNBH
is old/wet).
Step 2, Method B: Ionic Hydrogenation (Et SiH / TFA)
Best for: High-throughput synthesis and "clean" chemistry.
Protocol:
-
Dissolution: Dissolve the intermediate (1.0 eq) in pure Trifluoroacetic Acid (TFA) (0.1 M). The solution will likely turn dark/red due to protonation.
-
Reduction: Add Triethylsilane (Et
SiH) (3.0 eq) via syringe. -
Reaction: Stir at room temperature. The dark color usually fades to yellow as the reduction proceeds (approx. 1–3 hours).
-
Workup:
-
Concentrate the mixture to dryness on a rotary evaporator (removes TFA and excess silane).
-
Redissolve the residue in DCM and wash with saturated NaHCO
to remove trace acid.
-
-
Isolation: Dry and concentrate.
Performance Data:
-
Yield: 70–80%
-
Purity: 90–95%
-
Major Impurity: Polymerized byproducts if the reaction runs too long or too hot.
Comparative Data Summary
| Metric | Method A (NaCNBH | Method B (Silane) |
| Average Isolated Yield | 88% | 76% |
| Reaction Time | 2.0 Hours | 2.5 Hours |
| C-F Bond Stability | 100% Intact | 100% Intact |
| N-Alkylation Risk | Low (if NaCNBH | None |
| Scalability | High (Cost-effective) | Low (Reagent cost) |
Troubleshooting & Critical Control Points
Incomplete Reduction (Indole remaining)
-
Cause: Old NaCNBH
(hygroscopic) or insufficient acid strength. -
Fix: Add an additional 1.0 eq of NaCNBH
. If using Method B, add 5% water to the TFA; paradoxically, trace water can sometimes accelerate proton transfer in ionic hydrogenations, though strictly anhydrous conditions are usually recommended.
"Spot-to-Spot" Baseline Material
-
Cause: Polymerization of the indole.
-
Fix: Ensure the reaction temperature does not exceed 25°C during the reduction. Indoles are acid-sensitive and can dimerize.
Catalyst Poisoning in Step 1
-
Cause: Free N-H binding to Pd.
-
Fix: If the Suzuki yield is <50%, consider protecting the 4-bromoindole with a Boc group before the coupling. However, for 4-substituted indoles, the steric hindrance usually prevents N-coordination, making the direct protocol described above valid.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media." Journal of the American Chemical Society. Describes the mechanistic basis for indole reduction in carboxylic acids.
-
Lanzilotti, A. E., et al. (1979). "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." The Journal of Organic Chemistry. Establishes the ionic hydrogenation protocol.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Foundational text for the coupling parameters.[2]
-
Ketcha, D. M., & Lieurance, B. A. (1989). "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters. Comparison of reducing agents and protecting group tolerance.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
